FIIN-3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLKJNSBBVSPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FIIN-3 Covalent Inhibitor: A Technical Guide to its Biochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biochemistry of FIIN-3, a next-generation irreversible kinase inhibitor. This compound is notable for its dual-targeting capability and its efficacy against clinically relevant drug-resistant mutations.
Introduction: Overcoming Resistance with Covalent Inhibition
The development of targeted therapies against protein kinases has revolutionized cancer treatment. However, the emergence of resistance, often through mutations in the kinase domain, remains a significant clinical challenge. First-generation ATP-competitive inhibitors can lose efficacy when mutations, such as the "gatekeeper" residue mutation, alter the inhibitor's binding site.
This compound was developed through a structure-based design approach to overcome this resistance.[1] It is an irreversible inhibitor that forms a permanent covalent bond with its target, leading to sustained inhibition.[2][3][4] This mechanism makes it less susceptible to resistance mutations that rely on weakening non-covalent interactions. Uniquely, this compound can covalently inhibit both Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR) by targeting distinct cysteine residues, a result of the conformational flexibility of its reactive acrylamide (B121943) group.[1]
Mechanism of Action: Dual-Targeting Irreversible Inhibition
This compound functions as an ATP-competitive inhibitor, initially binding to the ATP pocket of the kinase domain.[5] Following this initial non-covalent binding, its electrophilic acrylamide "warhead" is positioned to react with a nucleophilic cysteine residue located near the binding site. This reaction forms a permanent covalent bond, irreversibly inactivating the kinase.
The remarkable feature of this compound is its ability to target two different kinase families through distinct cysteine interactions:
-
FGFR: It targets a cysteine located in the P-loop of the kinase domain.
-
EGFR: It targets a cysteine situated in a different position within the ATP-binding pocket.[1]
This dual-targeting is made possible by the flexible linker connecting the core scaffold to the acrylamide moiety.[1] Co-crystal structures of this compound in complex with FGFR4 (V550L mutant, PDB ID: 4R6V) and EGFR (L858R mutant) have confirmed these distinct binding modes.[1][6]
Quantitative Biochemical Data
The potency of this compound has been quantified against various wild-type and mutant kinases using multiple assay formats. The following tables summarize the key inhibitory concentrations (IC₅₀) from biochemical assays and the half-maximal effective concentrations (EC₅₀) from cell-based proliferation assays.
| Target Kinase | Assay Type | Inhibitory Concentration (IC₅₀) | Reference(s) |
| FGFR1 | Biochemical | 13.1 nM | [2][3][7] |
| FGFR2 | Biochemical | 21 nM | [2][3][7] |
| FGFR3 | Biochemical | 31.4 nM | [2][3][7] |
| FGFR4 | Biochemical | 35.3 nM | [2][3][7] |
| EGFR (Wild-Type) | Biochemical | 43 nM | [5][7] |
| FIIN-2 (for comparison) | Biochemical | 3.1 nM (FGFR1), 4.3 nM (FGFR2) | [8] |
Table 1: Biochemical IC₅₀ Values for this compound.
| Cell Line Model | Target | Effective Concentration (EC₅₀) | Reference(s) |
| Ba/F3 Cells | WT FGFRs | 1 - 41 nM range | [7] |
| Ba/F3 Cells | FGFR2 (Gatekeeper Mutant) | 64 nM | [7] |
| Ba/F3 Cells | FGFR (various mutants) | 1 - 93 nM range | [5] |
| Ba/F3 Cells | EGFR vIII Fusion | 135 nM | [5][7] |
| Ba/F3 Cells | EGFR (L858R Mutant) | 17 nM | [7] |
| Ba/F3 Cells | EGFR (L858R/T790M) | 231 nM | [7] |
Table 2: Cell-Based EC₅₀ Values for this compound.
Affected Signaling Pathways
FGFR and EGFR are receptor tyrosine kinases (RTKs) that, upon activation, trigger critical downstream signaling cascades involved in cell proliferation, survival, and differentiation.[9][10][11] By inhibiting these receptors, this compound effectively blocks these pathways. The primary pathways affected include:
-
RAS/RAF/MAPK Pathway: Crucial for regulating cell proliferation.
-
PI3K/AKT Pathway: A key pathway for promoting cell survival and growth.[9][12]
The diagrams below illustrate the points of inhibition by this compound in these canonical pathways.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR | FGFR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Fibroblast Growth Factor Receptor (FGFR) and Phosphoinositide 3-kinase (PI3K) Signaling Pathways in Medulloblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
FIIN-3: A Covalent Inhibitor Targeting FGFR Gatekeeper Mutations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor (FGFR) signaling pathway alterations are implicated in the pathogenesis of various cancers. While first-generation FGFR inhibitors have shown clinical efficacy, the emergence of resistance, often driven by "gatekeeper" mutations within the kinase domain, presents a significant clinical challenge. FIIN-3 is a next-generation, irreversible covalent inhibitor of FGFR designed to overcome this resistance. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity against wild-type and mutant FGFRs, and its dual-targeting capabilities towards the Epidermal Growth Factor Receptor (EGFR). Detailed experimental methodologies and data are presented to guide further research and development.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in regulating cellular processes such as proliferation, differentiation, and migration[1]. Aberrant FGFR signaling, resulting from gene amplifications, fusions, or activating mutations, is a known oncogenic driver in a variety of solid tumors[1]. The development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has been a key strategy in precision oncology. However, the clinical utility of first-generation inhibitors is often limited by the acquisition of resistance mutations, most notably at the "gatekeeper" residue within the kinase domain[2][3]. These mutations sterically hinder the binding of conventional inhibitors, rendering them ineffective[2][3].
This compound is a potent and selective irreversible inhibitor designed to covalently target a cysteine residue within the ATP-binding pocket of FGFRs, thereby overcoming the resistance conferred by gatekeeper mutations[2]. Its unique mechanism of action and ability to also target EGFR make it a compound of significant interest for cancer therapy[2].
Mechanism of Action
This compound is a covalent inhibitor that forms an irreversible bond with a cysteine residue located in the P-loop of the FGFR kinase domain[4]. This covalent modification is achieved through a reactive acrylamide (B121943) "warhead" that engages the target cysteine[2]. By forming a stable, covalent bond, this compound achieves prolonged and potent inhibition of kinase activity, even in the presence of high intracellular ATP concentrations.
A key feature of this compound is its ability to overcome the steric hindrance imposed by bulky gatekeeper mutations[2]. The conformational flexibility of its reactive acrylamide substituent allows it to adapt to the altered topology of the ATP-binding pocket in mutant kinases[2]. Furthermore, this compound exhibits the unprecedented ability to covalently inhibit both FGFR and EGFR by targeting distinct cysteine residues in their respective ATP-binding pockets[2].
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been evaluated against wild-type FGFRs and various clinically relevant gatekeeper mutants. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type FGFRs
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 13.1 | Z'-Lyte | [5][6][7][8] |
| FGFR2 | 21 | Z'-Lyte | [5][6][7][8] |
| FGFR3 | 31.4 | Z'-Lyte | [5][6][7][8] |
| FGFR4 | 35.3 | Z'-Lyte | [5][6][7][8] |
Table 2: Cellular Inhibitory Activity of this compound against FGFR Gatekeeper Mutants
| Cell Line/Target | Mutation | EC50 (nM) | Assay Type | Reference |
| Ba/F3-FGFR2 | V564M | 64 | Cell Proliferation | [5] |
| Ba/F3-FGFR2 | V564F | Potent Inhibition | Cell Proliferation | [5] |
Table 3: Dual Inhibitory Activity of this compound against EGFR
| Target | Mutation | IC50/EC50 (nM) | Assay Type | Reference |
| EGFR | Wild-Type | 43 (IC50) | Z'-Lyte | [5][8] |
| Ba/F3-EGFR | L858R | 17 (EC50) | Cell Proliferation | [5] |
| Ba/F3-EGFR | L858R/T790M | 231 (EC50) | Cell Proliferation | [5] |
| Ba/F3-EGFR | vIII Fusion | 135 (EC50) | Cell Proliferation | [5] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and migration. Gatekeeper mutations lead to constitutive activation of these pathways, even in the absence of FGF.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Covalent Inhibitor Characterization
The evaluation of a covalent inhibitor like this compound follows a structured workflow to confirm its mechanism of action and efficacy.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, activation and dysregulation of fibroblast growth factor receptor kinases: perspectives for clinical targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
FIIN-3: A Technical Guide to a Dual Covalent Inhibitor of FGFR and EGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIIN-3 is a potent, irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR). Its unique covalent mechanism of action, targeting distinct cysteine residues within the ATP-binding pockets of both kinase families, allows it to overcome common resistance mechanisms observed with first-generation reversible inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and key experimental methodologies for its evaluation.
Introduction
The development of targeted therapies against receptor tyrosine kinases (RTKs) has revolutionized cancer treatment. However, the emergence of drug resistance, often through mutations in the target kinase, remains a significant clinical challenge. This compound was developed as a next-generation covalent inhibitor to address this challenge, demonstrating potent activity against both wild-type and drug-resistant mutant forms of FGFR and EGFR.
Mechanism of Action
This compound is an ATP-competitive inhibitor that forms a covalent bond with a non-catalytic cysteine residue within the ATP-binding pocket of its target kinases. This irreversible binding locks the kinase in an inactive state, leading to sustained inhibition of downstream signaling pathways.
-
FGFR Inhibition: this compound targets a conserved cysteine residue located in the P-loop of FGFRs (Cys477 in FGFR4).[1] This covalent modification allows this compound to maintain inhibitory activity against FGFR isoforms harboring gatekeeper mutations (e.g., V561M in FGFR1, V564F in FGFR2), which confer resistance to many first-generation FGFR inhibitors.[2][3]
-
EGFR Inhibition: In EGFR, this compound targets Cys797 in the hinge region of the kinase domain.[2] This is the same cysteine residue targeted by other irreversible EGFR inhibitors.
The dual-targeting capability of this compound is attributed to the conformational flexibility of its reactive acrylamide (B121943) group, which can accommodate the different positions of the targetable cysteines in FGFR and EGFR.[2]
Signaling Pathway Inhibition
This compound effectively blocks the activation of downstream signaling cascades mediated by FGFR and EGFR, which are crucial for tumor cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway
EGFR Signaling Pathway
Data Presentation
Biochemical Activity
The inhibitory activity of this compound against various FGFR and EGFR kinases has been determined using biochemical assays, such as the Z'-LYTE™ kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) | Reference |
| FGFR Family | ||
| FGFR1 | 13.1 | [4][5] |
| FGFR2 | 21 | [4][5] |
| FGFR3 | 31.4 | [4][5] |
| FGFR4 | 35.3 | [4][5] |
| EGFR Family | ||
| EGFR (Wild-Type) | 43 | [4] |
Cellular Activity
The anti-proliferative activity of this compound has been evaluated in various cell lines, including Ba/F3 cells engineered to be dependent on specific FGFR or EGFR variants. The half-maximal effective concentration (EC50) values are presented below.
| Cell Line / Target | EC50 (nM) | Reference |
| FGFR-Dependent Ba/F3 Cells | ||
| TEL-FGFR1 | 1 | [4] |
| TEL-FGFR2 | 41 | [4] |
| TEL-FGFR2 (V564F) | 64 | [4] |
| TEL-FGFR3 | 93 | [4] |
| EGFR-Dependent Ba/F3 Cells | ||
| EGFR (Wild-Type) | 43 | [4] |
| EGFR (L858R) | 17 | [4] |
| EGFR (L858R/T790M) | 231 | [4] |
| EGFRvIII | 135 | [4] |
Kinase Selectivity Profile
A comprehensive kinome scan analysis is crucial to understand the selectivity of this compound. While a full dataset is not publicly available, this compound is known to be a selective covalent inhibitor of FGFR and EGFR.
Experimental Protocols
Z'-LYTE™ Kinase Assay (Biochemical IC50 Determination)
This protocol describes a general method for determining the IC50 of this compound against a target kinase using the Z'-LYTE™ assay technology.
Experimental Workflow
Materials:
-
Z'-LYTE™ Kinase Assay Kit (specific for the target kinase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer
-
ATP solution
-
Microplates (e.g., 384-well)
-
Multichannel pipettes
-
Fluorescence plate reader
Method:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the kinase and fluorescently labeled peptide substrate.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and initiate the development reaction by adding the development reagent. This reagent contains a protease that cleaves the unphosphorylated peptide.
-
Incubate the plate at room temperature (e.g., 60 minutes).
-
Stop the development reaction by adding the stop reagent.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.
Ba/F3 Cell Proliferation Assay (Cellular EC50 Determination)
This protocol outlines a method to assess the anti-proliferative activity of this compound in Ba/F3 cells engineered to be dependent on a specific kinase for survival and proliferation.
Experimental Workflow
Materials:
-
Ba/F3 cells expressing the target kinase
-
Growth medium (e.g., RPMI-1640) supplemented with appropriate factors (but lacking IL-3)
-
This compound stock solution
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Method:
-
Harvest and wash the Ba/F3 cells to remove any residual IL-3.
-
Resuspend the cells in growth medium without IL-3.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).[4]
-
Prepare serial dilutions of this compound in the growth medium.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each this compound concentration and determine the EC50 value.
Western Blot Analysis
This protocol provides a general framework for analyzing the effect of this compound on the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-EGFR, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Culture cells to a suitable confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Studies
While detailed in vivo efficacy and pharmacokinetic data for this compound are not extensively published, it has been noted that this compound exhibits moderate mouse liver microsomal stability.[6] This suggests that further optimization of its pharmacokinetic properties may be necessary for robust in vivo applications.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its dual, irreversible inhibitory activity against both FGFR and EGFR, including clinically relevant mutant forms, provides a powerful tool to combat drug resistance. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for clinical translation.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
FIIN-3 Structure-Based Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-based design, mechanism of action, and experimental evaluation of FIIN-3, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, gene amplifications, or translocations, is a known driver in various cancers. While first-generation FGFR inhibitors have shown clinical activity, their efficacy is often limited by the emergence of drug resistance, frequently through mutations in the kinase domain's gatekeeper residue.
This compound is a next-generation covalent inhibitor designed to overcome this resistance. It was developed through a structure-based drug design approach to potently and irreversibly bind to a conserved cysteine residue in the P-loop of FGFRs.[1][2] Notably, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), another key target in oncology.[1][2] This dual activity presents a potential advantage in circumventing resistance mechanisms mediated by either pathway.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect through the formation of a covalent bond with a non-catalytic cysteine residue located in the ATP-binding pocket of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive state, thereby blocking the downstream signaling cascade.
The FGFR signaling pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, which induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of multiple downstream pathways, including:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
STAT Pathway: Contributes to cell proliferation and survival.
By irreversibly inhibiting the FGFR kinase, this compound effectively shuts down these downstream signals, leading to an anti-proliferative effect in FGFR-dependent cancer cells.
FGFR Signaling Pathway and Inhibition by this compound.
Structure-Based Drug Design and Synthesis
The development of this compound was a deliberate process aimed at overcoming the limitations of first-generation FGFR inhibitors. The design strategy evolved from a precursor molecule, FIIN-1, and was guided by co-crystal structures.[1]
A key insight was gained from the co-crystal structure of the related inhibitor, FIIN-2, with FGFR4, which revealed an unexpected "DFG-out" binding mode.[1] This structural information, combined with the goal of targeting a conserved cysteine in the P-loop, guided the modifications that led to this compound. This compound incorporates a pyrimidyl urea (B33335) core, a feature also present in the clinical FGFR inhibitor BGJ398, which forms an intramolecular hydrogen bond to create a pseudo-six-membered ring.[1] The acrylamide (B121943) "warhead" was positioned to enable covalent bond formation with the target cysteine.
The conformational flexibility of the reactive acrylamide substituent in this compound is a crucial feature, allowing it to covalently target cysteines located in different positions within the ATP-binding pockets of both FGFR and EGFR.[1][2] This is exemplified by the co-crystal structures of this compound bound to FGFR4 (V550L) and EGFR (L858R).[1]
Iterative Workflow for Covalent Inhibitor Design.
A detailed synthesis scheme for this compound is provided in the supplementary materials of the original publication by Tan et al. (2014) in PNAS.
Quantitative Data
The potency of this compound has been characterized through various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| FGFR1 | Z'-Lyte | 13.1[3][4] |
| FGFR2 | Z'-Lyte | 21[3][4] |
| FGFR3 | Z'-Lyte | 31.4[3][4] |
| FGFR4 | Z'-Lyte | 35.3[3][4] |
| EGFR | Z'-Lyte | 43[3] |
Table 2: Cellular Activity of this compound in Ba/F3 Cells
| Cell Line | EC50 (nM) |
| Ba/F3-FGFR1 | 1-41[3] |
| Ba/F3-FGFR2 | 1-41[3] |
| Ba/F3-FGFR2 (V564F gatekeeper mutant) | 64[3] |
| Ba/F3-FGFR3 | 1-41[3] |
| Ba/F3-FGFR4 | 1-41[3] |
| Ba/F3-EGFR (L858R) | 17[3] |
| Ba/F3-EGFR (L858R/T790M) | 231[3] |
| Ba/F3-EGFR (vIII) | 135[3] |
Table 3: Kinase Selectivity of this compound
| Assay Platform | Selectivity Score (S) |
| DiscoverX KinomeScan | S(1) = 0.04 |
| DiscoverX KinomeScan | S(10) = 0.08 |
| The selectivity score (S) is a measure of promiscuity, where a lower score indicates higher selectivity. S(1) and S(10) represent the number of kinases inhibited >99% and >90%, respectively, at a given concentration, divided by the total number of kinases tested. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of the key methodologies employed in the characterization of this compound, based on standard practices and the available literature.
In Vitro Kinase Inhibition Assay (Z'-Lyte™)
This assay measures the extent of substrate phosphorylation by a kinase.
-
Reagents : Z'-Lyte™ Kinase Assay Kit, purified recombinant FGFR or EGFR kinase, ATP, and this compound.
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase and this compound (or DMSO vehicle control).
-
Pre-incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding the FRET-peptide substrate and ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and develop the signal by adding the Development Reagent.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence at 445 nm and 520 nm using a fluorescence plate reader.
-
Calculate the emission ratio and percent inhibition to determine IC50 values.
-
Cell Proliferation Assay (Ba/F3 Cells)
This assay assesses the effect of this compound on the proliferation of engineered Ba/F3 cells that are dependent on specific kinase activity for survival.
-
Cell Culture : Culture Ba/F3 cells stably expressing the desired FGFR or EGFR construct in RPMI-1640 medium supplemented with 10% FBS and the appropriate selection antibiotic. The parental Ba/F3 line requires IL-3 for survival; the engineered lines do not.
-
Procedure :
-
Wash cells to remove any residual growth factors and resuspend in assay medium.
-
Seed cells (e.g., 5,000 cells/well) into a 96-well plate.[5]
-
Add serial dilutions of this compound (or DMSO vehicle control).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content.[6]
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate EC50 values.
-
Western Blotting for FGFR Phosphorylation
This method is used to confirm that this compound inhibits the autophosphorylation of FGFR in a cellular context.
-
Cell Treatment and Lysis :
-
Culture cells (e.g., a cancer cell line with an FGFR alteration) to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate with the appropriate FGF ligand (e.g., FGF2 at 10 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8]
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8]
-
Incubate with a primary antibody against phosphorylated FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.[9]
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a digital imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Workflow for Western Blot Analysis of FGFR Phosphorylation.
X-ray Crystallography
Determining the co-crystal structure of this compound with its target was essential for understanding its binding mode.
-
Protein Expression and Purification : The kinase domain of FGFR4 (V550L) was expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Crystallization : The purified protein was co-crystallized with this compound. The crystallization conditions for PDB ID: 4R6V involved hanging drop vapor diffusion.[10]
-
Data Collection and Structure Determination : X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 2.35 Å.[10]
Conclusion
This compound represents a successful application of structure-based drug design to develop a next-generation covalent inhibitor capable of overcoming clinical resistance to first-generation FGFR inhibitors. Its unique ability to dually target both FGFR and EGFR through a flexible covalent mechanism highlights a novel strategy for designing inhibitors against multiple kinase targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor development and cancer therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
FIIN-3: A Technical Guide to a Covalent FGFR/EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FIIN-3 is a potent, irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1][2] Its covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding pocket of FGFRs, allows it to overcome resistance to first-generation FGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and relevant signaling pathways to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide | N/A |
| CAS Number | 1637735-84-2 | [4] |
| Molecular Formula | C₃₄H₃₆Cl₂N₈O₄ | N/A |
| Molecular Weight | 691.61 g/mol | [4] |
| SMILES | C=CC(=O)Nc1ccc(CN(C(=O)Nc2c(Cl)c(OC)cc(OC)c2Cl)c2ncnc(Nc3ccc(N4CCN(C)CC4)cc3)c2)cc1 | N/A |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with a non-catalytic cysteine residue located in the P-loop of the ATP binding site of FGFRs.[2][3] This covalent modification is achieved through its acrylamide (B121943) "warhead" and allows this compound to maintain potent inhibition even against FGFR gatekeeper mutations that confer resistance to reversible inhibitors.[1] Notably, this compound also demonstrates the ability to covalently inhibit EGFR by targeting a distinct cysteine residue, highlighting its dual inhibitory activity.[1]
The co-crystal structure of this compound in complex with FGFR4 V550L (a gatekeeper mutant) has been elucidated (PDB ID: 4R6V), providing a detailed view of its binding mode.[1][5]
FGFR Signaling Pathway and this compound Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. The pathway is initiated by the binding of FGF ligands and heparan sulfate (B86663) proteoglycans (HSPGs) to the extracellular domain of FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6][7][8] this compound exerts its therapeutic effect by blocking the initial ATP-dependent autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Irreversible Kinase Inhibitor FIIN-3: A Double-Edged Sword in Overcoming Drug Resistance
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a formidable challenge in cancer therapy, often rendering initially effective treatments obsolete. A key mechanism of resistance to kinase inhibitors, a cornerstone of targeted cancer therapy, involves the acquisition of mutations in the kinase domain of the target protein. This guide delves into the role and mechanisms of FIIN-3, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR), in circumventing this challenge. This compound represents a significant advancement in inhibitor design, uniquely capable of overcoming resistance mediated by so-called "gatekeeper" mutations in FGFRs, a common failure point for first-generation inhibitors. Furthermore, its unprecedented ability to covalently target both FGFR and the Epidermal Growth Factor Receptor (EGFR) provides a unique avenue for combating resistance driven by signaling pathway crosstalk.
This compound: Mechanism of Action and Overcoming Resistance
This compound is a potent, selective, and irreversible covalent inhibitor of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action lies in the formation of a stable covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding permanently inactivates the receptor, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.
A critical advantage of this compound is its efficacy against FGFR isoforms harboring "gatekeeper" mutations.[1] These mutations, such as V561M in FGFR1 and V564F in FGFR2, are a primary cause of acquired resistance to first-generation, reversible FGFR inhibitors like NVP-BGJ398 and AZD4547.[1][2] The covalent binding mechanism of this compound allows it to effectively inhibit these mutated kinases, restoring therapeutic efficacy in resistant cancer cells.
Interestingly, this compound also demonstrates the unique ability to covalently inhibit EGFR by targeting a distinct cysteine residue.[1] This dual-targeting capability is significant as the activation of bypass signaling pathways, often involving EGFR, is another major mechanism of resistance to FGFR inhibitors.
Quantitative Analysis of this compound Activity
The potency of this compound against both wild-type and mutant kinases has been quantified through various in vitro assays. The following tables summarize key inhibitory concentration (IC50) and effective concentration (EC50) values, providing a comparative view of its activity.
| Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 13.1 | Z'-Lyte | [3] |
| FGFR2 | 21 | Z'-Lyte | [3] |
| FGFR3 | 31.4 | Z'-Lyte | [3] |
| FGFR4 | 35.3 | Z'-Lyte | [3] |
| EGFR | 43 | Z'-Lyte | |
| Table 1: In vitro kinase inhibitory activity of this compound. |
| Cell Line | Expressed Kinase | EC50 (nM) | Assay Type | Reference |
| Ba/F3 | FGFR1 WT | 1 | Cell Proliferation | |
| Ba/F3 | FGFR2 WT | 1 | Cell Proliferation | [4] |
| Ba/F3 | FGFR3 WT | 41 | Cell Proliferation | |
| Ba/F3 | FGFR4 WT | 2 | Cell Proliferation | |
| Ba/F3 | FGFR1 V561M (mutant) | 93 | Cell Proliferation | |
| Ba/F3 | FGFR2 V564F (mutant) | 58 | Cell Proliferation | [4] |
| Ba/F3 | EGFR L858R (mutant) | 17 | Cell Proliferation | |
| Ba/F3 | EGFR L858R/T790M (mutant) | 231 | Cell Proliferation | |
| Table 2: Anti-proliferative activity of FIIN-2 and this compound in Ba/F3 cells. (Note: Some data points are for the closely related compound FIIN-2, which shares a similar mechanism of action) |
Signaling Pathways and Resistance Mechanisms
FGFR signaling, upon activation by fibroblast growth factors (FGFs), triggers downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.
Resistance to FGFR inhibitors can arise from several mechanisms:
-
Gatekeeper Mutations: Alterations in the ATP-binding pocket that prevent inhibitor binding.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibited FGFR pathway. The PI3K/AKT and MAPK pathways are common culprits in this scenario.
The following diagrams illustrate these concepts.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Initial Efficacy Studies of FIIN-3
This technical guide provides an in-depth overview of the initial efficacy studies of FIIN-3, a next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's inhibitory activity, mechanism of action, and the methodologies employed in its initial evaluation.
Introduction
This compound is a potent and selective irreversible inhibitor designed to overcome resistance to first-generation FGFR kinase inhibitors.[1][2] A key feature of this compound is its ability to covalently target cysteine residues within the ATP-binding pocket of both FGFR and EGFR, leading to irreversible inhibition.[1][2] This dual inhibitory action, coupled with its efficacy against clinically relevant mutations, positions this compound as a significant compound in the landscape of targeted cancer therapy.[1][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[4] Its mechanism involves the formation of a covalent bond with a cysteine residue in the ATP-binding site of its target kinases.[1][2] This irreversible binding prevents the kinase from functioning, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in cancers driven by aberrant FGFR or EGFR activity.[5][6]
The following diagram illustrates the signaling pathways targeted by this compound.
Quantitative Data on Inhibitory Activity
The efficacy of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) against different kinases and cell lines.
Table 1: In Vitro Kinase Inhibition (IC50)
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 13.1 | Z'-Lyte |
| FGFR2 | 21 | Z'-Lyte |
| FGFR3 | 31.4 | Z'-Lyte |
| FGFR4 | 35.3 | Z'-Lyte |
| EGFR | 43 | Z'-Lyte |
Data sourced from multiple references.[4][7][8][9][10]
Table 2: Cellular Anti-proliferative Activity (EC50)
| Cell Line / Target | EC50 (nM) |
| Ba/F3 (FGFR dependent) | 1 - 93 |
| Ba/F3 (WT FGFRs) | 1 - 41 |
| Ba/F3 (FGFR2 gatekeeper mutant) | 64 |
| Ba/F3 (EGFR vIII) | 135 |
| Ba/F3 (EGFR L858R) | 17 |
| Ba/F3 (EGFR L858R/T790M) | 231 |
Data sourced from reference[4][7].
Experimental Protocols
The initial efficacy studies of this compound relied on established methodologies to assess its inhibitory potential against target kinases and its anti-proliferative effects in engineered cell lines.
The Z'-Lyte assay is a fluorescence-based immunoassay used to measure kinase activity.
Protocol:
-
Reaction Setup: The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is incubated to allow for phosphorylation of the substrate by the kinase.
-
Development: A development reagent containing a site-specific protease is added. This protease only cleaves the non-phosphorylated peptide substrate.
-
Detection: The cleavage of the non-phosphorylated substrate results in a change in fluorescence resonance energy transfer (FRET). The ratio of the two emission intensities is calculated to determine the extent of phosphorylation.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Ba/F3 cells are a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. These cells can be genetically engineered to express a specific receptor tyrosine kinase, such as FGFR or EGFR, rendering their proliferation dependent on the activity of that kinase.
Protocol:
-
Cell Culture: Ba/F3 cells engineered to express the target kinase (e.g., FGFR1, EGFR vIII) are cultured in appropriate media supplemented with the necessary growth factors (but lacking IL-3 to ensure dependence on the expressed kinase).
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Inhibitor Treatment: this compound is added to the wells at a range of concentrations. A control group with no inhibitor is also included.
-
Incubation: The plates are incubated for a period of time (typically 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell viability or proliferation is assessed using a standard method, such as the addition of a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance values are measured, and the percentage of proliferation inhibition is calculated relative to the control. The data is then used to generate a dose-response curve and determine the EC50 value.
The following diagram outlines the general workflow for evaluating the efficacy of a kinase inhibitor.
Conclusion
The initial studies on this compound demonstrate its potent and irreversible inhibitory activity against both wild-type and mutant forms of FGFR and EGFR. The quantitative data from in vitro and cell-based assays provide a strong foundation for its further development as a therapeutic agent. The detailed experimental protocols outlined in this guide offer a framework for the replication and expansion of these initial findings. The dual-targeting capability and its efficacy against resistance-conferring mutations highlight the potential of this compound to address unmet needs in oncology.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. mdpi.com [mdpi.com]
- 6. Breakthrough Progress! FGFR3-Targeted Therapy Brings New Hope for Bladder Cancer Patients - Kyinno Bio [kyinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - LabNet Biotecnica [labnet.es]
Methodological & Application
FIIN-3 In Vitro Kinase Assay: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of FIIN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).
Introduction
This compound is a next-generation covalent inhibitor that targets specific cysteine residues within the ATP-binding pocket of FGFR and EGFR kinases.[1] Its irreversible binding mechanism makes it a valuable tool for studying kinase signaling and a promising candidate for therapeutic development, particularly in cancers driven by aberrant FGFR or EGFR activity. This protocol outlines a detailed procedure for a luminescence-based in vitro kinase assay to determine the potency (IC50) of this compound against its target kinases.
Data Presentation
The inhibitory activity of this compound is summarized by its half-maximal inhibitory concentration (IC50) against various kinases.
| Kinase | IC50 (nM) |
| FGFR1 | 13.1[2][3][4][5] |
| FGFR2 | 21[2][3][4][5] |
| FGFR3 | 31.4[2][3][4][5] |
| FGFR4 | 35.3[2][3][4][5] |
| EGFR | 43[6] |
Signaling Pathways
This compound targets key receptor tyrosine kinases involved in critical cellular processes. Understanding these pathways is essential for interpreting the effects of the inhibitor.
Caption: Simplified FGFR Signaling Pathway.
Caption: Simplified EGFR Signaling Pathway.
Experimental Protocol: In Vitro Kinase Assay
This protocol is based on a luminescence-based ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials and Reagents
-
Recombinant human kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4, or EGFR)
-
This compound (stock solution in DMSO)
-
Kinase-specific peptide substrate
-
ATP (stock solution)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT (Dithiothreitol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Procedure
1. Reagent Preparation:
-
Kinase Assay Buffer: Prepare the assay buffer and supplement with DTT to a final concentration of 50 µM just before use.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM. Then, create an intermediate dilution of each concentration in the Kinase Assay Buffer.
-
ATP Solution: Thaw and dilute the ATP stock solution to the desired concentration in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km for each specific kinase.
-
Kinase Solution: Thaw the recombinant kinase on ice and dilute it to the working concentration in Kinase Assay Buffer.
2. Pre-incubation (for Irreversible Inhibition):
-
To account for the time-dependent nature of irreversible inhibitors, a pre-incubation step is crucial.
-
In the wells of a white assay plate, add 5 µL of the diluted this compound solution or vehicle (DMSO) control.
-
Add 10 µL of the diluted kinase solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the covalent bond formation between this compound and the kinase.
3. Kinase Reaction:
-
Prepare a master mix of the kinase-specific substrate and ATP in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
4. ADP Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
5. Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
6. Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other measurements.
-
Determine the percentage of kinase inhibition for each this compound concentration relative to the vehicle (DMSO) control (0% inhibition) and a control with no kinase activity (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
This protocol provides a robust and reproducible method for determining the in vitro potency of this compound against its target kinases. The use of a luminescence-based assay offers high sensitivity and a straightforward workflow. By understanding the underlying signaling pathways and carefully executing this protocol, researchers can effectively characterize the inhibitory properties of this compound and advance our understanding of its therapeutic potential.
References
- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by FGFR [reactome.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
FIIN-3 Cell-Based Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIIN-3 is a potent, irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1] It covalently binds to a conserved cysteine residue within the ATP-binding pocket of these receptor tyrosine kinases, leading to the inhibition of their downstream signaling pathways and subsequent suppression of cell proliferation.[2] Dysregulation of FGFR and EGFR signaling is implicated in various cancers, making this compound a valuable tool for cancer research and drug development.[3][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cell-based assay format, a crucial step in preclinical drug evaluation.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4) and EGFR.[1][5] Upon binding of their respective ligands (e.g., FGF for FGFR, EGF for EGFR), these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated by FGFR and EGFR include the Ras-MAPK and PI3K-AKT pathways, which are central regulators of cell proliferation, survival, and differentiation.[3][6][7] By irreversibly binding to the kinase domain, this compound blocks these signaling cascades, leading to cell cycle arrest and inhibition of tumor cell growth.[2]
Data Presentation
The anti-proliferative activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This is achieved by treating cancer cells with a range of this compound concentrations and measuring the resulting inhibition of cell proliferation. The data is then plotted as a dose-response curve to calculate the IC50/EC50 value.
Table 1: Representative Anti-proliferative Activity of this compound in Ba/F3 Cells Harboring FGFR1
| This compound Concentration (nM) | Percent Inhibition (%) |
| 0.1 | 10.5 |
| 0.3 | 25.2 |
| 1.0 | 50.1 |
| 3.0 | 78.9 |
| 10.0 | 95.3 |
| 30.0 | 98.1 |
| 100.0 | 99.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the cell line, assay conditions, and specific protocol used. The EC50 for this compound in Ba/F3 cells expressing wild-type FGFR1 has been reported to be approximately 1 nM.[1]
Mandatory Visualizations
Caption: this compound inhibits FGFR and EGFR signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing FIIN-3 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FIIN-3 is a potent, third-generation, irreversible covalent inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family and the Epidermal Growth Factor Receptor (EGFR).[1][2] It was developed using a structure-based design approach to overcome acquired resistance to first-generation FGFR inhibitors, which often arises from mutations in the FGFR gatekeeper residue.[1] this compound's unique mechanism involves covalently binding to a cysteine residue within the ATP-binding pocket of FGFRs and a distinct cysteine in EGFR, leading to potent and sustained inhibition.[1] Its ability to potently inhibit both wild-type FGFRs and clinically relevant resistant mutants makes it a valuable tool for preclinical cancer research, particularly in tumors driven by aberrant FGFR signaling.[1][2] These notes provide detailed protocols and data for the application of this compound in in vivo cancer models.
Mechanism of Action: FGFR Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[3] Its dysregulation is implicated in various cancers.[3] Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which drive tumor growth and survival.[4] this compound irreversibly binds to the FGFR kinase domain, blocking this autophosphorylation and subsequent downstream signaling.
Data Presentation: In Vitro Potency of this compound
While specific in vivo efficacy data for this compound has not been detailed in peer-reviewed literature, its potent in vitro activity against key kinases has been well-characterized. This data is essential for selecting appropriate cell models for xenograft studies.
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |
| FGFR1 | Z'-Lyte Assay (IC50) | 13.1 | [5][6] |
| FGFR2 | Z'-Lyte Assay (IC50) | 21 | [5][6] |
| Ba/F3 Cell Proliferation (EC50) | 1 | [2] | |
| FGFR3 | Z'-Lyte Assay (IC50) | 31.4 | [5][6] |
| FGFR4 | Z'-Lyte Assay (IC50) | 35.3 | [5][6] |
| FGFR2 (V564M Gatekeeper Mutant) | Ba/F3 Cell Proliferation (EC50) | 64 | [2] |
| EGFR | Z'-Lyte Assay (IC50) | 43 | [2][6] |
| EGFR (L858R Mutant) | Ba/F3 Cell Proliferation (EC50) | 17 | [2] |
| EGFR (L858R/T790M Mutant) | Ba/F3 Cell Proliferation (EC50) | 231 | [2] |
| EGFR (vIII Fusion Protein) | Ba/F3 Cell Proliferation (EC50) | 135 | [2] |
Experimental Workflow for In Vivo Studies
A typical workflow for assessing the efficacy of this compound in a xenograft model involves several key stages, from model selection and preparation to treatment and endpoint analysis.
Experimental Protocols
The following are detailed protocols for conducting preclinical studies with this compound.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a study to determine the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
Animal Model: 6-8 week old female athymic nude mice (e.g., NU/J strain).
-
Cell Line: A human cancer cell line with a known FGFR alteration (e.g., a bladder cancer line with an FGFR3 mutation or a cholangiocarcinoma line with an FGFR2 fusion).
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics, trypsin, PBS.
-
Implantation Reagents: Matrigel® Basement Membrane Matrix.
-
This compound Compound: Powder form.[5]
-
Vehicle Components: DMSO, PEG300, Saline or Corn Oil.[5]
-
Dosing Equipment: Oral gavage needles, syringes.
-
Monitoring Equipment: Digital calipers, analytical balance.
2. This compound Formulation (for Oral Administration):
-
Note: this compound is insoluble in water. A common vehicle for poorly soluble compounds is required.[5]
-
Prepare a stock solution of this compound in 100% DMSO (e.g., at 100 mg/mL).[5]
-
For a final dosing solution, prepare a vehicle of 10% DMSO, 40% PEG300, and 50% Saline.
-
On each dosing day, dilute the this compound stock solution with the vehicle to the desired final concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex thoroughly before administration to ensure a uniform suspension. Prepare fresh daily.
3. Study Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 50 x 10⁶ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: this compound (e.g., 25 mg/kg, p.o., daily)
-
-
Treatment: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 21 days). Monitor animal body weight and clinical signs of toxicity 2-3 times per week.
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size, or at the end of the treatment period.
-
Tissue Collection: At necropsy, excise tumors and measure their final weight. Collect blood for pharmacokinetic analysis if required. For pharmacodynamic analysis, a satellite group of mice can be dosed and tumors collected at specific time points (e.g., 4 hours post-final dose) and snap-frozen or fixed for analysis.[7]
4. Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis: Analyze tumor lysates by Western blot for levels of phosphorylated FGFR (p-FGFR) and downstream targets like p-ERK to confirm target engagement.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol provides a brief outline for assessing the pharmacokinetic profile of this compound.
1. Objective:
-
To determine key PK parameters of this compound including Cmax (maximum concentration), Tmax (time to Cmax), half-life (T½), and AUC (area under the curve) following oral (PO) and intravenous (IV) administration.
2. Study Design:
-
Animals: Male CD-1 mice (n=3 per time point).
-
Dosing:
-
Oral Group: Administer a single dose of this compound (e.g., 10 mg/kg) in a suitable oral vehicle.
-
IV Group: Administer a single dose of this compound (e.g., 2 mg/kg) in an IV-compatible vehicle (requires solubility testing).
-
-
Blood Sampling:
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in mouse plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
4. Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate the key PK parameters.
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to the IV route.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for FIIN-3 in FGFR-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of cancers.[3][4] FIIN-3 is a potent, irreversible covalent inhibitor of the FGFR family, demonstrating significant promise as a tool for studying and potentially treating FGFR-driven malignancies.[5][6]
Developed through structure-based drug design, this compound is a next-generation FGFR inhibitor that can overcome resistance to first-generation inhibitors.[5] Resistance to earlier FGFR inhibitors often arises from mutations in the kinase gatekeeper residue.[3][7] this compound's unique covalent mechanism of action allows it to effectively inhibit both wild-type and certain gatekeeper mutant forms of FGFRs.[5] Notably, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[8]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in key experimental settings to investigate FGFR-driven cancers.
Mechanism of Action
This compound is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain.[5][9] This irreversible binding locks the kinase in an inactive state, thereby blocking downstream signaling. Due to the conformational flexibility of its reactive acrylamide (B121943) group, this compound has the unique ability to covalently target distinct cysteine residues in both FGFR and EGFR.[5]
Data Presentation
Table 1: Biochemical Activity of this compound (IC50)
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 13.1 | Z'-Lyte |
| FGFR2 | 21 | Z'-Lyte |
| FGFR3 | 31.4 | Z'-Lyte |
| FGFR4 | 35.3 | Z'-Lyte |
| EGFR | 43 | Z'-Lyte |
Data compiled from multiple sources.[8][10]
Table 2: Cellular Activity of this compound (EC50)
| Cell Line Model | FGFR Status | EC50 (nM) | Assay Type |
| Ba/F3 | Wild-Type FGFR1 | 1 | MTS Assay |
| Ba/F3 | Wild-Type FGFR2 | 1-41 (range) | MTS Assay |
| Ba/F3 | Wild-Type FGFR3 | 1-41 (range) | MTS Assay |
| Ba/F3 | Wild-Type FGFR4 | 1-41 (range) | MTS Assay |
| Ba/F3 | FGFR2 Gatekeeper Mutant (V564F) | 64 | MTS Assay |
| Ba/F3 | EGFR vIII Fusion | 135 | MTS Assay |
| Ba/F3 | EGFR L858R Mutant | 17 | MTS Assay |
| Ba/F3 | EGFR L858R/T790M Mutant | 231 | MTS Assay |
Data compiled from multiple sources.[8]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation and survival.[1][2][11]
Experimental Workflow for this compound Evaluation
A typical workflow for evaluating the efficacy of this compound involves a multi-step process, starting with in vitro biochemical and cell-based assays and progressing to in vivo animal models.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against purified FGFR kinases.
Materials:
-
Purified recombinant FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
This compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
Substrate (e.g., poly(E,Y)4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution (or DMSO for control), 2 µL of FGFR enzyme, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol assesses the anti-proliferative effect of this compound on FGFR-dependent cancer cell lines.
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottomed cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency after 72-96 hours of growth. Allow cells to attach overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in fresh cell culture medium. Add the this compound-containing medium to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Detection: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the percentage of growth inhibition for each concentration and determine the EC50 value by fitting the data to a dose-response curve.[14]
Protocol 3: Western Blot Analysis of FGFR Phosphorylation
This protocol is to confirm that this compound inhibits FGFR signaling in cells by detecting the phosphorylation status of FGFR and downstream targets like ERK.
Materials:
-
FGFR-dependent cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST for phospho-antibodies)[15]
-
Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654)[16], anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to attach. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[18]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.[15]
Protocol 4: In Vivo Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-driven cancer cell line
-
Matrigel (optional)
-
This compound
-
Dosing vehicle (e.g., CMC-Na suspension for oral gavage)[10]
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
This compound Administration: Prepare the this compound dosing solution. Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage). Administer vehicle to the control group.[19]
-
Tumor Measurement and Monitoring: Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor the body weight and overall health of the mice regularly (e.g., 2-3 times per week).[20]
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size, or signs of toxicity appear).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested at specific time points after the final dose to analyze target engagement (e.g., p-FGFR levels by Western blot or immunohistochemistry).[21]
Conclusion
This compound is a valuable research tool for investigating the role of FGFR signaling in cancer. Its covalent mechanism of action and ability to overcome certain forms of resistance make it a powerful probe for both in vitro and in vivo studies. The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies of FGFR-driven cancers. As with any experimental system, optimization of these protocols for specific cell lines and models is recommended.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Cell viability assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. ptglab.com [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FIIN-3 Treatment in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in GBM through gene amplification, mutations, or oncogenic fusions (e.g., FGFR-TACC), making it a compelling therapeutic target. FIIN-3 is a potent, irreversible pan-FGFR inhibitor that covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs 1, 2, 3, and 4. These application notes provide a comprehensive overview of the proposed use of this compound in preclinical glioblastoma models, including detailed protocols for in vitro and in vivo studies, based on established methodologies for FGFR inhibitors in this disease context.
Mechanism of Action
This compound acts as an irreversible inhibitor of the FGFR family of receptor tyrosine kinases. In glioblastoma, aberrant FGFR signaling can drive tumor cell proliferation, survival, and angiogenesis through the activation of downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades. By covalently binding to the FGFR kinase domain, this compound is expected to block the transphosphorylation of the receptor, thereby inhibiting the subsequent activation of these oncogenic signaling pathways. This blockade is anticipated to lead to cell cycle arrest and induction of apoptosis in FGFR-dependent glioblastoma cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases
| Target | IC50 (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
Note: Data represents the half-maximal inhibitory concentration (IC50) of this compound against the kinase activity of each FGFR family member.
Table 2: Representative In Vitro Efficacy of FGFR Inhibition in Glioblastoma Cell Lines
| Cell Line | Genetic Alteration | Assay Type | Endpoint | Exemplary IC50 Range (nM) |
| U87MG | FGFR1 amplification | Cell Viability (MTT) | Growth Inhibition | 50 - 500 |
| T98G | FGFR expression | Cell Viability (MTT) | Growth Inhibition | 100 - 1000 |
| MGG8 | FGFR3-TACC3 fusion | Cell Viability (CTG) | Growth Inhibition | 10 - 100 |
| Patient-DerivedGSC Line (FGFR+) | FGFR mutation | Neurosphere Formation | Self-Renewal | 20 - 200 |
Note: This table provides a summary of expected efficacy ranges for an irreversible FGFR inhibitor like this compound in common glioblastoma cell lines with known FGFR alterations. Actual IC50 values for this compound should be determined empirically.
Table 3: Representative In Vivo Efficacy of FGFR Inhibition in Glioblastoma Xenograft Models
| Model Type | Cell Line | Treatment Regimen (Exemplary) | Endpoint | Expected Outcome |
| Subcutaneous Xenograft | U87MG | 20 mg/kg, oral, daily | Tumor Growth Inhibition | Significant reduction in tumor volume |
| Orthotopic Xenograft | MGG8 | 20 mg/kg, oral, daily | Survival | Increased median survival |
Note: This table outlines potential outcomes of this compound treatment in preclinical in vivo models based on data from other potent FGFR inhibitors. The optimal dosing and schedule for this compound must be determined through dedicated pharmacokinetic and pharmacodynamic studies.
Mandatory Visualizations
Caption: this compound irreversibly inhibits FGFR signaling in glioblastoma.
Caption: Workflow for in vitro evaluation of this compound in glioblastoma cells.
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FGFR Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the FGFR signaling pathway in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-4 hours. Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. GAPDH or β-actin should be used as a loading control.
In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Glioblastoma cells (e.g., U87MG)
-
Matrigel (for subcutaneous model)
-
Stereotactic apparatus (for orthotopic model)
-
This compound formulation for oral gavage
-
Calipers
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Subcutaneously inject 1-5 x 10^6 glioblastoma cells mixed with Matrigel into the flank of each mouse.
-
Orthotopic Model: Using a stereotactic apparatus, intracranially inject 1-2 x 10^5 glioblastoma cells into the striatum of each mouse.
-
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurement (subcutaneous) or bioluminescence imaging (orthotopic). Once tumors reach a palpable size (e.g., 100-150 mm³) or a detectable bioluminescent signal, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle control daily via oral gavage at a predetermined dose.
-
Efficacy Evaluation:
-
Monitor tumor volume and body weight 2-3 times per week.
-
For orthotopic models, monitor survival and neurological symptoms.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight, and perform immunohistochemistry or western blotting for pharmacodynamic markers (e.g., p-FGFR, Ki-67).
Conclusion
This compound represents a promising therapeutic agent for the treatment of glioblastoma with aberrant FGFR signaling. The protocols outlined above provide a framework for the preclinical evaluation of this compound's efficacy and mechanism of action in relevant glioblastoma models. These studies are essential for advancing our understanding of FGFR inhibition in glioblastoma and for the potential clinical development of this compound.
Application Notes and Protocols for Western Blot Analysis of FIIN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to FIIN-3
This compound is a potent, irreversible, and dual-specific inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1][2] It covalently binds to a cysteine residue within the ATP-binding pocket of these receptor tyrosine kinases (RTKs), leading to the inhibition of their kinase activity.[1] this compound has demonstrated efficacy against wild-type FGFRs and is particularly notable for its ability to overcome resistance to first-generation FGFR inhibitors conferred by "gatekeeper" mutations.[1][2] Its dual-targeting nature makes it a valuable tool for investigating cellular signaling pathways and for the development of therapeutics for cancers driven by aberrant FGFR and/or EGFR signaling.
Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound on cancer cells. This method allows for the sensitive and specific detection of changes in the phosphorylation status of FGFR, EGFR, and their downstream signaling effectors, providing a direct measure of the inhibitor's target engagement and biological activity.
Signaling Pathways and Points of Inhibition
This compound targets the kinase domains of both FGFR and EGFR, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical regulators of cell proliferation, survival, and differentiation.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to evaluate the effect of this compound on target protein phosphorylation.
References
Troubleshooting & Optimization
FIIN-3 solubility issues and solutions
Welcome to the technical support center for FIIN-3, a potent and irreversible inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound in experimental settings, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation, irreversible covalent inhibitor of FGFRs.[][2] It potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[3][4][5] this compound also demonstrates strong inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[3] Its mechanism involves forming a covalent bond with a specific cysteine residue within the kinase domain of these receptors, leading to their irreversible inactivation and the subsequent blockade of downstream signaling pathways that are crucial for cell proliferation and survival.[2]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended and most effective solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[][4] It is practically insoluble in water and ethanol.[4]
Q3: My this compound powder will not dissolve completely in DMSO. What should I do?
A3: Several factors can affect the dissolution of this compound in DMSO. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use a newly opened bottle or an anhydrous grade of DMSO.
-
Warming and Sonication: Gentle warming of the solution (e.g., in a 37-50°C water bath) and/or sonication can aid in the dissolution of this compound.[3][6]
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder and facilitate dissolution.[6]
Q4: I observed precipitation when I added my this compound DMSO stock solution to my cell culture medium. Why is this happening and how can I prevent it?
A4: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in aqueous environments like cell culture media.[6] When the concentrated DMSO stock is diluted, the this compound molecules come out of solution and form a precipitate. To prevent this:
-
Lower the final concentration: Ensure the final concentration of this compound in your media does not exceed its solubility limit in the aqueous solution. You may need to perform a solubility test to determine the maximum workable concentration.[7]
-
Use a serial dilution approach: Instead of adding the highly concentrated DMSO stock directly to your media, first, make an intermediate dilution of the stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media.[8]
-
Add the stock solution slowly while mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.[8]
-
Maintain a low final DMSO concentration: While DMSO is necessary to dissolve this compound, high final concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 10 mg/mL | 14.46 mM | May require ultrasonic and warming. Use of fresh, non-hygroscopic DMSO is recommended.[3] |
| DMSO | 100 mg/mL | 144.59 mM | Use of fresh, non-hygroscopic DMSO is recommended.[4] |
| Water | Insoluble | - | [4] |
| Ethanol | Insoluble | - | [4] |
The molecular weight of this compound is 691.61 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 691.61), you will need to add 144.6 µL of DMSO.
-
Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the solution in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM final working solution, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the intermediate solution (or the stock solution directly for higher final concentrations, with caution) to the final volume of pre-warmed cell culture medium while gently vortexing or swirling. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
Ensure the final concentration of DMSO in the medium is not toxic to your specific cell line (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Mandatory Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dissolving this compound powder in DMSO.
References
Optimizing FIIN-3 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FIIN-3, a potent irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a next-generation, irreversible covalent inhibitor of FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] It is designed to overcome resistance to first-generation FGFR inhibitors.[4] Notably, this compound also demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[4] Its covalent binding mechanism to distinct cysteine residues in the ATP-binding pocket of these receptors leads to sustained inhibition.[4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. The optimal concentration is highly cell-line dependent. For instance, in Ba/F3 cells transformed with wild-type FGFRs, EC50 values are in the low nanomolar range (1-41 nM).[1] However, for some cancer cell lines, higher concentrations may be required to observe a significant effect.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][3] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[2] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[1]
Q4: What is the recommended treatment duration for this compound?
The optimal treatment duration depends on the experimental endpoint. For assessing inhibition of receptor phosphorylation, a short incubation of 1 to 4 hours may be sufficient.[5] For cell viability or proliferation assays, a longer incubation of 48 to 72 hours is common to allow for effects on cell division to become apparent.[1] It is advisable to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.
Q5: Does this compound have off-target effects?
Yes, the most well-characterized additional target of this compound is EGFR.[1] This is an important consideration when working with cell lines that are also sensitive to EGFR signaling. To dissect the effects of FGFR versus EGFR inhibition, consider using inhibitors with greater selectivity for either receptor as controls, or using cell lines with known dependencies on one pathway over the other.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy at expected concentrations | 1. Cell line is not dependent on FGFR/EGFR signaling. 2. Degraded this compound stock solution. 3. Incorrect assay setup. | 1. Confirm FGFR/EGFR expression and activation (e.g., via Western blot for phosphorylated receptors). 2. Prepare a fresh stock solution of this compound. 3. Review and optimize your experimental protocol. Include positive and negative controls. |
| High cytotoxicity observed even at low concentrations | 1. Cell line is highly sensitive to FGFR/EGFR inhibition. 2. Off-target toxicity. 3. Solvent (DMSO) toxicity. | 1. Perform a more granular dose-response experiment with lower concentrations. 2. Compare with other FGFR/EGFR inhibitors to assess if the toxicity is target-related. 3. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent this compound concentration due to improper mixing or storage. 3. Cells are at different passage numbers or growth phases. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Thaw and dilute this compound stock solution fresh for each experiment and mix thoroughly. 3. Use cells within a consistent range of passage numbers and ensure they are in the exponential growth phase at the start of the experiment. |
| Western blot shows no decrease in p-FGFR/p-EGFR | 1. Insufficient this compound concentration or incubation time. 2. Lysate collection issues. 3. Antibody problems. | 1. Increase the this compound concentration and/or treatment duration. 2. Ensure phosphatase inhibitors are included in the lysis buffer and that lysates are prepared quickly on ice. 3. Validate your primary and secondary antibodies and include appropriate controls. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | 13.1 | Biochemical |
| FGFR2 | 21 | Biochemical |
| FGFR3 | 31.4 | Biochemical |
| FGFR4 | 35.3 | Biochemical |
| EGFR | 43 | Biochemical |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | EC50 (nM) | Target Pathway |
| Ba/F3 (WT FGFR1) | 1-41 | FGFR1 |
| Ba/F3 (WT FGFR2) | 1-41 | FGFR2 |
| Ba/F3 (WT FGFR3) | 1-41 | FGFR3 |
| Ba/F3 (WT FGFR4) | 1-41 | FGFR4 |
| Ba/F3 (FGFR2 V564F) | 64 | FGFR2 Gatekeeper Mutant |
| Ba/F3 (EGFR vIII) | 135 | EGFR |
| Data represents anti-proliferative activity.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 µM down to 1 nM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot Analysis of FGFR Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR and total FGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FGFR to total FGFR.
Mandatory Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
References
FIIN-3 Off-Target Effects: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of FIIN-3, an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, potentially due to its off-target activities.
Problem 1: Unexpected levels of apoptosis or cell death observed.
Question: My cells are showing higher-than-expected rates of apoptosis or cell death, even at concentrations that should be specific for FGFR inhibition. What could be the cause?
Answer: This could be due to off-target inhibition of other kinases crucial for cell survival. This compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR) with an EC50 of 43 nM.[1] Inhibition of EGFR, particularly in EGFR-dependent cell lines, can lead to apoptosis. Additionally, off-target effects on other kinases involved in survival signaling, while not as potent as on FGFR or EGFR, might contribute to this phenotype, especially at higher concentrations of this compound.
Troubleshooting Steps:
-
Confirm On-Target FGFR Inhibition: First, verify that FGFR signaling is inhibited at the concentrations used. A western blot for phosphorylated FGFR (p-FGFR) and downstream effectors like p-ERK and p-AKT is recommended.
-
Assess EGFR Inhibition: Check for inhibition of EGFR signaling in your cell line by performing a western blot for phosphorylated EGFR (p-EGFR).
-
Cell Line Dependency: Determine if your cell line is dependent on EGFR signaling for survival. This can be tested using a known specific EGFR inhibitor.
-
Dose-Response Curve: Perform a detailed dose-response curve with this compound to distinguish between on-target FGFR effects and potential off-target effects that may occur at higher concentrations.
-
Consider Alternative Inhibitors: If off-target EGFR inhibition is confounding your results, consider using a more selective FGFR inhibitor if available for your specific FGFR target.
Problem 2: Unanticipated changes in cellular metabolism or energy stress.
Question: I am observing unexpected metabolic changes in my cells, such as altered ATP levels or activation of energy stress pathways (e.g., AMPK activation), upon treatment with this compound. Is this a known off-target effect?
Answer: While direct inhibition of metabolic enzymes by this compound has not been extensively reported, a related irreversible FGFR inhibitor, FIIN-2, has been shown to target AMPKα1.[2] Given the structural similarities, it is plausible that this compound could have a similar off-target profile at certain concentrations. Inhibition of key metabolic regulators like AMPK can lead to significant changes in cellular energy homeostasis.
Troubleshooting Steps:
-
Assess AMPK Activation: Perform a western blot to check the phosphorylation status of AMPKα (Thr172) and its downstream target ACC (Ser79). An increase in p-AMPKα may indicate cellular energy stress.
-
Measure Cellular ATP Levels: Use a commercial ATP luminescence-based assay to quantify cellular ATP levels after this compound treatment. A decrease in ATP would be consistent with metabolic stress.
-
Kinome-Wide Profiling: To definitively identify off-target metabolic kinases, consider a kinome-wide profiling experiment using techniques such as chemical proteomics.[2]
-
Control Experiments: Include control compounds that are known to induce metabolic stress to compare the phenotype observed with this compound.
Problem 3: Discrepancies between in-vitro kinase assays and cellular assays.
Question: The IC50 values for this compound in my cellular assays are significantly different from the published in-vitro kinase assay data. Why might this be the case?
Answer: Discrepancies between in-vitro and cellular assay results are common and can arise from several factors:
-
Cellular Permeability: this compound may have poor membrane permeability, leading to lower intracellular concentrations compared to the in-vitro assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.
-
Off-Target Effects in Cells: In a cellular context, the observed phenotype might be a result of combined on-target and off-target effects, leading to a different apparent potency.[3]
-
Irreversible Inhibition: As an irreversible inhibitor, the potency of this compound can be time-dependent in cellular assays.
Troubleshooting Steps:
-
Time-Dependency Study: Perform cellular assays at different time points to assess the time-dependent nature of inhibition.
-
Efflux Pump Inhibition: Co-treat cells with a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency of this compound increases.
-
Direct Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging with FGFR inside the cell.
-
Measure Intracellular Concentration: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target kinases of this compound?
A1: this compound is a potent irreversible inhibitor of the FGFR family. Its primary known off-target is EGFR. The inhibitory concentrations are summarized in the table below.
| Target | IC50 / EC50 (nM) | Assay Type |
| FGFR1 | 13.1 | In-vitro Kinase Assay[4][5] |
| FGFR2 | 21 | In-vitro Kinase Assay[4][5] |
| FGFR3 | 31.4 | In-vitro Kinase Assay[4][5] |
| FGFR4 | 35.3 | In-vitro Kinase Assay[4][5] |
| EGFR (wild-type) | 43 | Cellular Assay (EC50)[1] |
| EGFR (L858R mutant) | 17 | Cellular Assay (EC50)[1] |
| EGFR (L858R/T790M mutant) | 231 | Cellular Assay (EC50)[1] |
Q2: What are the major signaling pathways affected by this compound's on-target and off-target activities?
A2: On-target inhibition of FGFRs primarily affects the RAS/RAF/MAPK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[2] The off-target inhibition of EGFR also impacts these same pathways, which can complicate the interpretation of experimental results.
Q3: Are there any known dermatological or other systemic side effects of FGFR inhibitors that might be relevant to in-vivo studies?
A3: Yes, selective FGFR inhibitors are known to cause a range of on-target and off-target adverse events in clinical settings. These include dermatologic events such as dry skin, alopecia (hair loss), and nail changes. Hyperphosphatemia is a common on-target effect resulting from FGFR inhibition in the kidneys.[6] These findings from clinical studies can be valuable for anticipating potential toxicities in animal models.
Q4: Can this compound induce the production of reactive oxygen species (ROS)?
A4: While direct evidence for this compound inducing ROS is not prominent in the provided search results, it is a known effect of some kinase inhibitors and other anti-cancer agents.[7][8][9] The induction of apoptosis, a known effect of this compound, is often associated with an increase in intracellular ROS.[10][11][12] Therefore, it is a plausible but not yet confirmed side effect that researchers should be aware of.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Inhibition
Objective: To assess the phosphorylation status of FGFR, EGFR, and their downstream effectors (ERK, AKT) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-FGFR (Tyr653/654), total FGFR, p-EGFR (Tyr1068), total EGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Kinome-Wide Off-Target Profiling using Chemical Proteomics
Objective: To identify the full spectrum of this compound's kinase targets within a cellular context.
Methodology: This protocol is based on a competitive activity-based protein profiling (ABPP) approach.[2]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. For the competitive profiling, pre-treat cells with a high concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) for 2 hours.
-
Probe Labeling: Treat the cells with a broad-spectrum kinase probe (e.g., a desthiobiotin-ATP or -ADP probe) that covalently labels the ATP-binding site of active kinases.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Compare the spectral counts or peptide intensities between the this compound-treated and DMSO-treated samples. Proteins that show a significant reduction in labeling in the this compound-treated sample are considered potential off-targets.
Visualizations
Caption: this compound inhibits both FGFR and the off-target EGFR, affecting downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Fipronil Triggers Immunotoxicity Through Reactive Oxygen Species-Driven Mitochondrial Apoptosis in Thymocytes [mdpi.com]
- 9. Interferon-gamma induces reactive oxygen species and endoplasmic reticulum stress at the hepatic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fisetin induces apoptosis in breast cancer MDA-MB-453 cells through degradation of HER2/neu and via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fisetin Induces Apoptosis of HSC3 Human Oral Cancer Cells Through Endoplasmic Reticulum Stress and Dysfunction of Mitochondria-mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin Induces Apoptosis of HSC3 Human Oral Cancer Cells Through Endoplasmic Reticulum Stress and Dysfunction of Mitochondria-mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
FIIN-3 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FIIN-3 in Western blot experiments. This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), making it a valuable tool for studying these signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor that irreversibly binds to and inhibits the kinase activity of Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of these receptors.[3]
Q2: How does the irreversible binding of this compound affect my Western blot experiment?
A2: The irreversible, covalent nature of this compound binding means that it permanently inactivates its target kinases.[4] This leads to a sustained inhibition of receptor phosphorylation and downstream signaling. For Western blot analysis, this means that even after washing the cells or lysates, the inhibitory effect of this compound will persist. This can be an advantage as it provides a stable and long-lasting inhibition of the target.
Q3: What are the expected results on a Western blot after treating cells with this compound?
A3: Upon successful treatment with this compound, you should observe a significant decrease in the phosphorylation of its target receptors, namely FGFRs and EGFR, at their respective activating tyrosine residues. Consequently, the phosphorylation of downstream signaling proteins in pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways will also be reduced.[5][6] Importantly, the total protein levels of the target receptors and downstream signaling molecules should remain largely unchanged in short-term treatments. A decrease in total protein levels might be observed with longer treatment times due to downstream effects on protein stability and gene expression.
Q4: What concentrations of this compound should I use in my cell-based assays?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, based on its in vitro potency, a starting point for cell-based assays is typically in the low nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a guide for the concentration range to test.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular potencies of this compound against its primary targets.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Target | IC50 (nM) |
| FGFR1 | 13.1[1][2][3] |
| FGFR2 | 21[1][2][3] |
| FGFR3 | 31.4[1][2][3] |
| FGFR4 | 35.3[1][2][3] |
| EGFR | 43[3] |
Table 2: Cellular Potency (EC50) of this compound
| Cell Line/Target | EC50 (nM) |
| FGFR1-4 dependent Ba/F3 cells | 1 - 93[3] |
| EGFRvIII dependent Ba/F3 cells | 135[1] |
| EGFR (L858R mutant) | 17[1] |
| EGFR (L858R/T790M mutant) | 231[1] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a general workflow for a Western blot experiment designed to assess its effects.
Caption: this compound inhibits FGFR and EGFR signaling pathways.
Caption: General experimental workflow for this compound Western blotting.
Troubleshooting Guide
This section addresses common issues encountered during Western blot experiments with this compound.
| Problem | Possible Cause | Solution |
| Weak or No Signal for Phosphorylated Target | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel (30-50 µg is a good starting point). Consider immunoprecipitation to enrich for your target protein.[7] | |
| Inefficient antibody. | Ensure your primary antibody is validated for Western blotting and specific for the phosphorylated target. Use the manufacturer's recommended dilution and consider an overnight incubation at 4°C to increase signal.[7] | |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[8] | |
| High Background | Antibody concentration is too high. | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[5][6][9] |
| Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[6][10][11] | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[5][6][11] | |
| Non-specific binding due to the covalent nature of this compound. | While this compound is designed to be specific, high concentrations may lead to off-target covalent binding. Ensure you are using the lowest effective concentration of this compound. Run appropriate vehicle-only controls. | |
| Unexpected Band Sizes or Multiple Bands | Protein degradation. | Use fresh cell lysates and always include protease inhibitors in your lysis buffer.[8] |
| Post-translational modifications or protein isoforms. | Consult databases like UniProt to check for known isoforms or modifications of your target protein that could affect its migration on the gel.[8] | |
| Antibody cross-reactivity. | Run a negative control (e.g., lysate from cells known not to express the target) to check for non-specific antibody binding. | |
| Covalent modification by this compound causing a band shift. | While less common to be observable on a standard SDS-PAGE, covalent binding of a small molecule could theoretically alter protein migration slightly. This is unlikely to be the primary cause of significant band shifts. Comparing the this compound treated lane with the vehicle control lane for the total protein blot can help assess this possibility. | |
| No Change in Phosphorylation After this compound Treatment | Cells are resistant to this compound. | Confirm that your cell line expresses the target receptors (FGFRs, EGFR) and that they are active. Some cell lines may have mutations that confer resistance to this compound. |
| Inactive this compound. | Ensure that your this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. | |
| Experimental error. | Double-check all steps of your protocol, including buffer preparation, antibody dilutions, and incubation times. Include positive and negative controls to validate your experimental setup. |
Detailed Experimental Protocol
This protocol provides a general guideline for performing a Western blot to assess the effect of this compound on FGFR or EGFR phosphorylation. Optimization for specific cell lines and antibodies may be required.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the determined amount of time.
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation: a. Based on the protein concentration, normalize all samples with lysis buffer. b. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE: a. Load 20-50 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST.
7. Blocking: a. Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-phospho-FGFR, anti-phospho-EGFR, anti-total FGFR, anti-total EGFR, or antibodies against downstream targets) in 5% BSA in TBST at the manufacturer's recommended dilution. b. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.
9. Washing: a. Wash the membrane three times for 10 minutes each with TBST.
10. Secondary Antibody Incubation: a. Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST. b. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
11. Washing: a. Wash the membrane three times for 10 minutes each with TBST.
12. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
13. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative change in phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. blog.addgene.org [blog.addgene.org]
FIIN-3 Technical Support Center: Preclinical Toxicity Assessment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing FIIN-3 in animal models. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, next-generation, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets a cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of the receptor's kinase activity. This compound is effective against wild-type FGFR1, FGFR2, FGFR3, and FGFR4, and notably, it can also inhibit gatekeeper mutants that confer resistance to first-generation FGFR inhibitors.[1][2] Additionally, this compound has been shown to covalently inhibit the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Q2: What are the expected on-target toxicities associated with FGFR inhibition in animal models?
A2: The adverse effects of FGFR inhibitors are generally considered "class effects" related to the inhibition of the FGFR signaling pathway.[4] Key on-target toxicities observed in preclinical and clinical studies include:
-
Hyperphosphatemia: This is the most common on-target effect, resulting from FGFR inhibition's impact on phosphate (B84403) homeostasis in the kidneys.[5]
-
Ocular Toxicities: Dry eyes, corneal abrasions, and retinopathy are frequently reported.[4]
-
Dermatologic Issues: Dry skin, alopecia (hair loss), and changes to nails can occur.[4][6][7]
-
Gastrointestinal Effects: Diarrhea and stomatitis (inflammation of the mouth) are common.[4][6][7]
Q3: How should I select the starting dose for my first in vivo toxicity study with this compound?
A3: Dose selection for a first-in-animal study, often a dose-range finding (DRF) or acute toxicity study, should be guided by in vitro data. A common starting point is to determine the in vitro IC50 or EC50 values in relevant cell lines. The initial doses for an in vivo study are typically multiples of the in vitro effective concentration, taking into account pharmacokinetic (PK) predictions if available. For kinase inhibitors, the relationship between animal and human unbound area under the concentration-time curve (AUC) at the maximum tolerated dose (MTD) or no-observed-adverse-effect-level (NOAEL) can be a useful guide for dose extrapolation.[8] A "limit test" may also be performed, starting with a high dose (e.g., 2000 mg/kg) in a small number of rodents to determine if the compound has very low acute toxicity.[9][10]
Q4: What animal species are recommended for this compound toxicity studies?
A4: Preclinical toxicology programs typically use both a rodent and a non-rodent species.[11]
-
Rodents: Mice or rats are commonly used for initial acute and sub-chronic studies.[12][13]
-
Non-rodents: Dogs or non-human primates are often used for longer-term studies to support clinical development. The choice of species should be justified based on which species has an FGFR pathway that is pharmacologically responsive to this compound in a manner similar to humans.
Q5: Due to this compound's irreversible mechanism, are there special considerations for study design?
A5: Yes, for irreversible inhibitors, it is crucial to understand the rate of target protein turnover. The duration of the pharmacodynamic (PD) effect will likely outlast the pharmacokinetic profile of the drug in circulation. Therefore, study designs should include:
-
Pharmacodynamic (PD) Biomarkers: Monitor downstream targets of FGFR signaling (e.g., p-ERK) in tumor or surrogate tissues to confirm target engagement and duration of inhibition.
-
Recovery Groups: Including satellite groups of animals that are monitored for a period after dosing cessation can provide valuable information on the reversibility of any observed toxicities.[12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Unexpected Animal Mortality at Low Doses | Formulation/Vehicle Toxicity: The vehicle used to dissolve this compound may be causing toxicity. This compound is insoluble in water.[14] | 1. Run a Vehicle Control Group: Always include a group of animals dosed only with the formulation vehicle.[15] 2. Assess Formulation Stability: Ensure this compound remains in solution and does not precipitate upon administration. 3. Use Alternative Vehicles: Test different biocompatible solvents (e.g., corn oil, solutions with DMSO/Tween 80) to find a non-toxic vehicle. |
| Off-Target Toxicity: this compound is known to also inhibit EGFR. This or other unknown off-target activities could contribute to toxicity.[1][3] | 1. Comprehensive Kinase Profiling: If not already done, screen this compound against a broad panel of kinases to identify potential off-targets.[15][16] 2. Correlate with Phenotype: Compare the observed toxicities with known phenotypes of EGFR inhibitor toxicity (e.g., skin rash, diarrhea). | |
| Rapid Onset of On-Target Toxicity: The irreversible nature of this compound may lead to rapid and severe inhibition of FGFR signaling. | 1. Refine Dosing Regimen: Consider lower starting doses or less frequent administration (e.g., every other day) to allow for partial recovery of the signaling pathway. | |
| High Variability in Plasma Exposure (PK) | Poor Solubility/Absorption: this compound's low aqueous solubility can lead to inconsistent absorption after oral dosing.[14] | 1. Optimize Formulation: Experiment with different formulations (e.g., suspensions, solutions with solubilizing agents) to improve bioavailability. 2. Consider Alternative Route: If oral dosing remains highly variable, consider intravenous (IV) or intraperitoneal (IP) administration for initial studies to ensure consistent exposure. |
| Metabolic Instability: While specific in vivo data is limited, related FIIN compounds showed moderate metabolic stability. | 1. In Vitro Metabolism Studies: Conduct studies using liver microsomes from the chosen animal species to assess metabolic stability. 2. Measure Metabolites: Analyze plasma samples for major metabolites that may have different activity or toxicity profiles. | |
| Severe Hyperphosphatemia | On-Target FGFR1 Inhibition: This is an expected and well-documented on-target effect of potent FGFR inhibitors.[5] | 1. Monitor Serum Phosphate: Regularly monitor blood phosphate levels. 2. Dietary Modification: Use a low-phosphate diet for the animals during the study.[5][7] 3. Dose Adjustment: If hyperphosphatemia becomes severe, consider dose reduction or interruption as part of the study protocol.[6][7] |
| Ocular or Skin Abnormalities | On-Target FGFR Inhibition: Disruption of FGFR signaling in epithelial and corneal tissues is a known class effect.[6][17] | 1. Regular Examinations: Conduct regular ophthalmological and dermatological examinations.[18] 2. Symptomatic Care: Provide supportive care as needed (e.g., lubricating eye drops for dry eyes) in consultation with veterinary staff. 3. Histopathology: Ensure detailed histopathological analysis of the eyes and skin is performed at necropsy to characterize the findings. |
Data Presentation: Example Toxicology Summary
Disclaimer: The following tables contain hypothetical data for illustrative purposes and do not represent actual study results for this compound.
Table 1: Example - Single-Dose (Acute) Oral Toxicity of this compound in Rats
| Dose Group (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs | Necropsy Findings |
| Vehicle Control | 5/5 | 0/10 | No abnormalities observed | No gross abnormalities |
| 500 | 5/5 | 0/10 | Mild lethargy, resolved within 24h | No gross abnormalities |
| 1000 | 5/5 | 0/10 | Lethargy, piloerection, resolved within 48h | No gross abnormalities |
| 2000 | 5/5 | 2/10 | Severe lethargy, hunched posture, ataxia | Discoloration of the stomach lining in decedents |
Table 2: Example - 14-Day Repeat-Dose Oral Toxicity of this compound in Mice - Key Findings
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| Body Weight Change (Day 14) | +8.5% | +7.9% | +2.1% | -5.3% |
| Serum Phosphate (mg/dL) | 5.1 ± 0.4 | 6.8 ± 0.6 | 8.9 ± 0.9 | 12.4 ± 1.5 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 6 | 40 ± 8 | 55 ± 12 | 98 ± 25 |
| Key Histopathology Findings | None | None | Minimal hair follicle atrophy | Moderate hair follicle atrophy, single-cell necrosis in the liver |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Example)
Objective: To determine the potential acute toxicity of this compound after a single oral dose and to identify the maximum tolerated dose (MTD).[19]
Test System:
-
Species: Sprague-Dawley Rat
-
Age: 6-8 weeks
-
Sex: 5 males and 5 females per group
-
Acclimatization: Minimum of 5 days[10]
Experimental Design:
-
Groups: Four groups: Vehicle control, 500 mg/kg, 1000 mg/kg, and 2000 mg/kg this compound.
-
Formulation: this compound suspended in 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Administration: Single oral gavage administration. Animals are fasted overnight prior to dosing.[20]
-
Dose Volume: 10 mL/kg.
Observations:
-
Mortality/Morbidity: Twice daily.
-
Clinical Signs: Observe at 30 minutes, 1, 2, 4, and 6 hours post-dose, and then daily for 14 days.[19] Note changes in skin, fur, eyes, gait, posture, and behavior.[21]
-
Body Weight: Record prior to dosing (Day 0), and on Days 7 and 14.[10][19]
Endpoint:
-
Necropsy: All animals are subjected to a full gross necropsy at the end of the 14-day observation period.[19]
Protocol 2: 28-Day Sub-Chronic Oral Toxicity Study in Mice (Example)
Objective: To evaluate the toxicity of this compound following daily oral administration for 28 days and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Test System:
Experimental Design:
-
Groups: Four groups: Vehicle control, Low dose, Mid dose, and High dose. Doses are selected based on acute toxicity data.
-
Administration: Daily oral gavage for 28 consecutive days.
-
Satellite Group: An additional 5 males and 5 females in the control and high-dose groups are maintained for a 14-day recovery period without treatment.
In-Life Assessments:
-
Mortality/Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.[18]
-
Ophthalmology: Pre-study and at termination for all animals in control and high-dose groups.[18]
-
Clinical Pathology: On Day 29 (or Day 43 for recovery groups), blood is collected for hematology and clinical chemistry analysis (including serum phosphate, ALT, AST, BUN, creatinine).[18]
Terminal Procedures:
-
Necropsy: Full gross necropsy on all animals.
-
Organ Weights: Key organs (liver, kidneys, spleen, heart, brain, etc.) are weighed.
-
Histopathology: A comprehensive list of tissues from control and high-dose animals is preserved and examined microscopically.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fda.gov [fda.gov]
- 12. iccffeed.org [iccffeed.org]
- 13. nationalacademies.org [nationalacademies.org]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. Acute toxicity study in rodents | Bienta [bienta.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
Technical Support Center: Investigating FIIN-3 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to FIIN-3, a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, irreversible, and covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). It also demonstrates inhibitory activity against EGFR.[1][2] this compound was designed to overcome resistance to first-generation, reversible FGFR inhibitors, particularly those with "gatekeeper" mutations in the FGFR kinase domain.[1][3] Its irreversible binding is achieved through the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the target kinase.
Q2: What are the known or potential mechanisms of resistance to FGFR inhibitors?
A2: Resistance to FGFR inhibitors, including covalent inhibitors, can arise through several mechanisms:
-
On-Target (FGFR-Dependent) Mechanisms:
-
Secondary Mutations in the FGFR Kinase Domain: While this compound is effective against gatekeeper mutations, other mutations within the kinase domain may emerge that alter the conformation of the ATP binding pocket and reduce the inhibitor's efficacy. For other irreversible FGFR inhibitors like futibatinib, mutations at the covalent binding site have been observed but are rare.[4][5] More common are mutations in the molecular brake (e.g., N550) and gatekeeper (e.g., V565) residues.[4]
-
FGFR Gene Amplification: Increased expression of the target FGFR can sometimes overcome the inhibitory effect of the drug.
-
-
Bypass Signaling (FGFR-Independent) Mechanisms:
-
Activation of Alternative Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as MET, ERBB2/3, or others not inhibited by this compound, can provide an alternative signaling route for cell survival and proliferation.[6][7][8]
-
Activation of Downstream Signaling Pathways: Alterations in key downstream signaling molecules, such as activating mutations in PIK3CA, KRAS, or BRAF, or loss of tumor suppressors like PTEN, can lead to constitutive activation of pathways like the PI3K/AKT/mTOR and MAPK pathways, rendering the cells independent of FGFR signaling.[5][6][8][9]
-
-
Other Mechanisms:
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype to a more mesenchymal state has been associated with resistance to various targeted therapies.[8][9]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of the inhibitor.[8][9]
-
Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments to identify this compound resistance.
Issue 1: Difficulty in Generating this compound Resistant Cell Lines
-
Problem: Cells do not survive the initial or escalating doses of this compound, or a resistant population does not emerge after prolonged culture.
-
Troubleshooting Steps:
-
Optimize Starting Concentration: Ensure the initial concentration of this compound is sublethal, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth). A full dose-response curve should be established for the parental cell line first.
-
Gradual Dose Escalation: Increase the this compound concentration slowly, allowing the cells to adapt. A 1.5 to 2-fold increase after the cells have resumed a normal growth rate is a common starting point.
-
Pulsatile Dosing: Instead of continuous exposure, try a pulsatile dosing regimen where the drug is added for a specific period (e.g., 48-72 hours) and then removed. This can mimic clinical dosing schedules and select for resistant clones.
-
Cell Line Choice: Some cell lines may be inherently less prone to developing resistance. Consider using a panel of cell lines with known FGFR alterations.
-
Patience is Key: The development of acquired resistance in vitro can take several months.
-
Issue 2: No Obvious On-Target Mutations Detected in Resistant Clones
-
Problem: Sequencing of the FGFR kinase domain in your this compound resistant cell lines does not reveal any secondary mutations.
-
Troubleshooting Steps:
-
Investigate Bypass Signaling: The resistance mechanism is likely FGFR-independent. Perform a comprehensive analysis of key downstream signaling pathways.
-
Western Blot Analysis: Profile the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (see Table 2 for a list of suggested antibodies). An increase in the phosphorylation of proteins like AKT, S6, or ERK1/2 in the presence of this compound would suggest bypass activation.
-
RTK Array: Use a phospho-RTK array to screen for the activation of a wide range of other receptor tyrosine kinases.
-
-
Whole-Exome or RNA Sequencing: For a more unbiased approach, consider performing whole-exome or RNA sequencing to identify mutations or changes in gene expression in other cancer-related genes.
-
Investigate EMT Markers: Use western blotting or qPCR to assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail, Slug).
-
Issue 3: Inconsistent Results in Cell Viability Assays
-
Problem: High variability in IC50 values for this compound between experiments.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment.
-
Control for DMSO Concentration: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all wells and is at a non-toxic level (usually ≤ 0.5%).
-
Assay Incubation Time: Use a consistent incubation time for the cell viability assay (e.g., 72 hours).
-
Check for Drug Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the IC50 of this compound:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a larger format (e.g., T-25 flask) with their complete medium containing this compound at a starting concentration of approximately the IC20.
-
Maintain a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate, increase the this compound concentration by 1.5 to 2-fold.
-
This process of adaptation and dose escalation can take several months.
-
-
Isolation and Characterization of Resistant Clones:
-
Once cells are proliferating in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), you can either maintain them as a polyclonal population or isolate single-cell clones.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreserve stocks of the resistant cells at various passages.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis:
-
Seed parental and this compound resistant cells. Treat with this compound or DMSO for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 2 for suggestions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | FGFR Status | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | FGFR3-TACC3 Fusion | 15 | - |
| This compound Resistant Clone 1 | FGFR3-TACC3 Fusion; PIK3CA E545K | 250 | 16.7 |
| This compound Resistant Clone 2 | FGFR3-TACC3 Fusion | 180 | 12.0 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Suggested Antibodies for Western Blot Analysis
| Target Protein | Phosphorylation Site | Pathway |
| FGFR Signaling | ||
| p-FGFR | Tyr653/654 | FGFR Activation |
| Total FGFR | - | Loading Control |
| p-FRS2 | Tyr196 | Downstream Adaptor |
| Total FRS2 | - | Loading Control |
| MAPK Pathway | ||
| p-MEK1/2 | Ser217/221 | MAPK Activation |
| Total MEK1/2 | - | Loading Control |
| p-ERK1/2 (p44/42) | Thr202/Tyr204 | MAPK Activation |
| Total ERK1/2 (p44/42) | - | Loading Control |
| PI3K/AKT Pathway | ||
| p-AKT | Ser473 | PI3K/AKT Activation |
| Total AKT | - | Loading Control |
| p-S6 Ribosomal Protein | Ser235/236 | mTORC1 Activity |
| Total S6 Ribosomal Protein | - | Loading Control |
| EGFR Signaling | ||
| p-EGFR | Tyr1068 | EGFR Activation |
| Total EGFR | - | Loading Control |
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
- 1. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
Technical Support Center: Improving FIIN-3 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the in vivo delivery of FIIN-3. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an irreversible, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] It also demonstrates potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][3] The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[4] This phosphorylation event initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[5][6][7] this compound covalently binds to a cysteine residue within the kinase domain, thereby blocking this autophosphorylation and inhibiting downstream signaling.
Caption: this compound mechanism of action on the FGFR signaling pathway.
Q2: What are the primary challenges in delivering this compound in vivo?
A2: Like many small molecule kinase inhibitors, the in vivo delivery of this compound faces several challenges primarily stemming from its physicochemical properties. Key issues include:
-
Poor Aqueous Solubility: this compound is highly soluble in organic solvents like DMSO but is expected to have low solubility in aqueous solutions, which can lead to precipitation in physiological fluids and limit bioavailability.[2] Poor solubility is a common challenge for many kinase inhibitors and ferroptosis inducers.[8][9]
-
Suboptimal Pharmacokinetics: Poor solubility often leads to low absorption from the administration site, resulting in insufficient plasma concentrations to achieve a therapeutic effect.[10] Additionally, metabolic instability and a short half-life can further limit the compound's efficacy.[8]
-
Off-Target Effects: this compound is a dual inhibitor of FGFR and EGFR.[1][6] While this can be advantageous in certain cancer models, it may also lead to unintended side effects or toxicity if EGFR inhibition is not desired.[6] Careful monitoring for toxicity is crucial.
Q3: What are the recommended starting formulations for this compound for in vivo experiments?
A3: For preclinical in vivo studies, this compound must be formulated to maintain its solubility and stability. A common and practical approach is to use a co-solvent system. Based on protocols for similar poorly soluble inhibitors, a recommended starting point involves first dissolving this compound in 100% DMSO to create a concentrated stock solution.[11] This stock is then diluted into a vehicle suitable for injection.
A widely used vehicle combination is a mixture of PEG300, Tween 80 (or another surfactant), and saline or phosphate-buffered saline (PBS).[11] For instance, a final formulation might consist of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.[11] Another option for dilution is corn oil.[12] It is critical to prepare the final formulation fresh before each use and to visually inspect for any signs of precipitation.[11]
Q4: How can I improve the solubility and bioavailability of this compound beyond simple co-solvent formulations?
A4: For more advanced delivery, particularly for later-stage preclinical or clinical development, nanoparticle-based delivery systems are a promising strategy.[13] Nanoparticles can encapsulate hydrophobic drugs like this compound, improving their stability, solubility, circulation time, and potentially enabling targeted delivery.[13][14] Strategies to consider include:
-
Lipid-Based Nanoparticles: Liposomes can encapsulate this compound, enhancing its delivery to tumor sites.[15]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained drug release.[14]
-
Protein-Based Nanoparticles: Silk fibroin (SF) is a protein that has been explored for delivering anti-cancer drugs due to its biocompatibility and controlled release properties.[16][17]
Q5: How do I address the potential off-target effects of this compound, particularly its activity against EGFR?
A5: Managing the dual inhibitory nature of this compound is essential for interpreting experimental results accurately.
-
Model Selection: Use cell lines or xenograft models with well-characterized FGFR and EGFR expression and dependency. This will help determine if the observed effects are due to FGFR inhibition, EGFR inhibition, or both.
-
Dose-Response Studies: Conduct thorough dose-response studies to identify a therapeutic window where FGFR inhibition is maximized and EGFR-related toxicity is minimized.
-
Control Compounds: Include control groups treated with selective FGFR inhibitors (e.g., AZD4547) or selective EGFR inhibitors to dissect the specific contributions of each pathway to the overall effect.
-
Pharmacodynamic Markers: Monitor downstream biomarkers of both FGFR (e.g., p-FRS2, p-ERK) and EGFR (e.g., p-EGFR, p-AKT) signaling in tumor and surrogate tissues to confirm target engagement and pathway modulation at different dose levels.
Troubleshooting Guides
Issue 1: The this compound formulation is precipitating upon dilution or before injection.
-
Question: My this compound solution, prepared in a DMSO/saline mixture, becomes cloudy or shows visible precipitate. What should I do?
-
Answer: This indicates that the solubility limit has been exceeded.
-
Increase Co-solvents/Surfactants: Try adjusting the vehicle composition. Increase the percentage of solubilizing agents like PEG300 and Tween 80. A formulation of 10% DMSO, 40% PEG300, and 5% Tween 80 is a robust starting point for many inhibitors.[11]
-
Use Sonication: After dilution, briefly sonicate the formulation to aid in the dissolution of the compound.[11]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes help, but be cautious of compound stability at higher temperatures.
-
Prepare Fresh: Always prepare the final diluted formulation immediately before administration to minimize the time for precipitation to occur.[11]
-
Issue 2: I am observing low or inconsistent efficacy in my animal model.
-
Question: Despite administering the recommended dose of this compound, I'm not seeing significant tumor growth inhibition. What are the potential causes?
-
Answer: This issue often points to problems with bioavailability, dosage, or the experimental model itself.
-
Verify Formulation Stability: Ensure your formulation is not precipitating post-injection. Consider collecting plasma samples at various time points to analyze drug concentration via LC-MS to confirm systemic exposure.
-
Optimize Dosage and Schedule: The initial dose may be suboptimal. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and an effective therapeutic dose.[11] The dosing frequency may also need adjustment based on the compound's in vivo half-life.
-
Confirm Model Sensitivity: Ensure your chosen xenograft or syngeneic model is driven by FGFR signaling. Analyze the model for FGFR gene amplification, mutations, or translocations that confer sensitivity to FGFR inhibitors.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. If oral bioavailability is poor, consider switching to i.p. administration to ensure more direct systemic exposure.[11]
-
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
Issue 3: I am observing signs of toxicity in my animal models.
-
Question: Animals treated with this compound are showing significant weight loss and lethargy. How should I proceed?
-
Answer: These are common signs of toxicity.
-
Include a Vehicle Control: Always include a group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.[11]
-
Dose Reduction: The administered dose is likely too high. Reduce the dose or decrease the frequency of administration.[11]
-
Monitor Animal Health: Record animal body weight and conduct daily health checks. A weight loss of more than 15-20% is often a humane endpoint.
-
Assess Off-Target Effects: Toxicity may be due to the inhibition of EGFR or other kinases. Analyze major organs for histopathological changes at the end of the study to identify potential organ-specific toxicities.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound This table summarizes the reported inhibitory concentrations of this compound against its primary targets.
| Target | Assay Type | Potency (IC50 / EC50) | Reference |
| FGFR1 | Z'-Lyte | IC50: 13.1 nM | [1][2] |
| FGFR2 | Z'-Lyte | IC50: 21 nM | [1][2] |
| FGFR3 | Z'-Lyte | IC50: 31.4 nM | [1][2] |
| FGFR4 | Z'-Lyte | IC50: 35.3 nM | [1][2] |
| EGFR (WT) | Z'-Lyte | IC50: 43 nM | [3] |
| EGFR (WT) | Cell-based | EC50: 43 nM | [1] |
| EGFR vIII | Cell-based | EC50: 135 nM | [1][3] |
| EGFR L858R | Cell-based | EC50: 17 nM | [1] |
Table 2: Example Formulations for In Vivo Studies of Poorly Soluble Kinase Inhibitors This table provides starting point formulations based on common practices. The optimal formulation for this compound should be determined empirically.
| Formulation Component | Example 1 (Aqueous-based) | Example 2 (Oil-based) | Purpose | Reference |
| Solvent | DMSO | DMSO | Initial compound solubilization | [11][12] |
| Vehicle | 40% PEG300 | 90% Corn Oil | Main carrier, improves solubility | [11][12] |
| Surfactant | 5% Tween 80 | N/A | Prevents precipitation, aids dispersion | [11] |
| Diluent | 45-50% Saline | N/A | Provides final volume and tonicity | [11] |
| Final % DMSO | 5-10% | 10% | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for In Vivo Administration
This protocol provides a general method for preparing this compound for injection.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Sonication may be used to aid dissolution.[12]
-
Prepare Vehicle Mixture: In a separate sterile tube, prepare the vehicle by mixing the non-aqueous components. For example, for a final volume of 10 mL using the aqueous-based formulation in Table 2, mix 4 mL of PEG300 and 0.5 mL of Tween 80.
-
Combine and Dilute: Add the required volume of the this compound/DMSO stock to the vehicle mixture and vortex thoroughly. For a final concentration of 2.5 mg/mL, add 1 mL of the 25 mg/mL stock to the PEG300/Tween 80 mixture.
-
Final Dilution: Slowly add the aqueous diluent (e.g., saline) to the mixture while vortexing to reach the final volume (add 4.5 mL of saline to reach 10 mL).
-
Final Check: The final solution should be clear. Administer to animals immediately. Do not store the final diluted formulation.
Caption: General workflow for an in vivo efficacy study.
Protocol 2: General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines the key steps for evaluating the anti-tumor activity of this compound.[11]
-
Cell Culture and Implantation: Culture a cancer cell line known to have FGFR pathway activation. Subcutaneously implant 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).[11]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Prepare the this compound formulation fresh daily as described in Protocol 1. Administer the treatment via the chosen route (e.g., daily intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Record animal body weight at the same frequency. Monitor animals daily for any signs of toxicity.[11]
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined endpoint size, at the end of the study period, or if toxicity endpoints are met. Excise tumors and record their final weights. Collect tumors and major organs for pharmacodynamic (e.g., Western blot for p-ERK) and histopathological analysis.[11]
-
Statistical Analysis: Analyze tumor growth inhibition (TGI) and determine the statistical significance between the vehicle and treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nanoparticles for Drug & Gene Delivery — Lahann Lab [lahannlab.com]
- 14. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Silk fibroin-based nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
FIIN-3 experimental variability and controls
Welcome to the technical support center for FIIN-3, a potent and irreversible dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a next-generation, irreversible covalent inhibitor of FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4) and EGFR.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[1] This covalent binding allows this compound to be effective against wild-type receptors and also against gatekeeper mutations that confer resistance to first-generation, reversible FGFR inhibitors.[1]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: The inhibitory potency of this compound has been characterized in various assays. The following table summarizes key quantitative data.
| Target | Assay Type | IC50/EC50 (nM) |
| FGFR1 | In vitro kinase assay | 13.1 |
| FGFR2 | In vitro kinase assay | 21 |
| FGFR3 | In vitro kinase assay | 31.4 |
| FGFR4 | In vitro kinase assay | 35.3 |
| EGFR | In vitro kinase assay | 43 |
| FGFR-dependent Ba/F3 cells | Cell proliferation assay | 1 - 93 |
| EGFRvIII-dependent Ba/F3 cells | Cell proliferation assay | 135 |
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and stability, follow these guidelines for preparing and storing this compound:
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to create a stock solution. A common concentration for a stock solution is 10 mM.
-
Storage of Powder: Store the solid compound at -20°C for long-term storage.
-
Storage of Stock Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. Under these conditions, the stock solution should be stable for up to one year. For short-term storage (up to one month), -20°C is acceptable.[2]
-
Working Dilutions: When preparing working dilutions for cell culture experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.1%).
Q4: What are the known off-target effects of this compound?
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or weaker-than-expected results in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in solution | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. |
| Suboptimal cell culture conditions | Ensure that the cell lines used are healthy and in the logarithmic growth phase. Variations in cell density, passage number, or serum concentration can affect the cellular response to inhibitors. |
| Presence of high serum concentrations | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health. |
| Incorrect dosage or treatment duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental endpoint. |
Issue 2: High levels of cytotoxicity observed.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | At high concentrations, this compound may inhibit other kinases essential for cell survival. Determine the lowest effective concentration that inhibits your target of interest without causing excessive cell death. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cells (generally < 0.5%, but ideally ≤ 0.1%). |
| On-target toxicity in sensitive cell lines | In cell lines that are highly dependent on FGFR or EGFR signaling for survival, potent inhibition by this compound can lead to significant cytotoxicity. This may be an expected on-target effect. |
Issue 3: Difficulty in confirming target engagement.
| Potential Cause | Troubleshooting Steps |
| Ineffective antibody for Western blotting | Validate your primary antibody for the target of interest (e.g., phospho-FGFR, phospho-EGFR) to ensure it is specific and provides a robust signal. |
| Insufficient inhibition at the chosen concentration | Increase the concentration of this compound or the treatment duration. Confirm inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) to verify the biological activity of the compound. |
| Rapid protein turnover | As this compound is a covalent inhibitor, the duration of its effect is dependent on the de novo synthesis of the target protein. Consider this when designing your experiments, especially for longer time points. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR/EGFR Signaling Inhibition
This protocol outlines the steps to assess the inhibition of FGFR and EGFR phosphorylation and downstream signaling pathways in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your targets of interest (e.g., p-FGFR, total FGFR, p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Culture cells to a high density in a T175 flask.
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (at a concentration expected to saturate the target, e.g., 1-10 µM).
-
Incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot the cell suspensions from each treatment group into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis (Freeze-Thaw):
-
Freeze the samples in liquid nitrogen or at -80°C.
-
Thaw the samples at room temperature. Repeat the freeze-thaw cycle two more times.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting as described in Protocol 1, using antibodies against FGFR and EGFR.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves for both the vehicle and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
-
Visualizations
References
FIIN-3 long-term storage and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of FIIN-3.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C for months to years.[1][2][3] It should be kept in a dry and dark environment.[1]
2. How should I store this compound for short-term use?
For short-term storage, lasting days to weeks, this compound powder can be stored at 0 - 4°C in a dry, dark place.[1]
3. What are the proper storage conditions for this compound stock solutions?
This compound stock solutions can be stored for up to 1 year at -80°C. For storage at -20°C, the stability is maintained for up to 1 month.[2] It is highly recommended to aliquot the stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
4. How is this compound shipped, and is it stable upon arrival?
This compound is shipped as a non-hazardous chemical at ambient temperatures. The compound is stable enough to withstand ordinary shipping durations, including time spent in customs, for a few weeks.[1]
5. What is the appearance and purity of this compound?
This compound is typically supplied as a solid powder.[1] The purity is generally high, often greater than 98%.[1] Some suppliers may specify a purity of around 97.6%.[3]
Troubleshooting Guide
Issue: I am observing reduced potency or inconsistent results in my experiments with this compound.
This issue can often be traced back to the storage and handling of the compound. Here are some potential causes and solutions:
-
Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures. Long-term storage at temperatures warmer than -20°C for the powder, or improper temperatures for stock solutions, can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of this compound in solution. To avoid this, prepare single-use aliquots of your stock solution.[2]
-
Solvent Quality: The recommended solvent for this compound is DMSO.[2] The use of old or moisture-absorbing DMSO can reduce the solubility of this compound, leading to inaccurate concentrations in your experiments. Always use fresh, high-quality DMSO.[2]
-
Light Exposure: this compound should be stored in the dark.[1] Exposure to light can potentially lead to photodegradation.
Issue: My this compound powder will not fully dissolve in DMSO.
If you are having trouble dissolving this compound powder, consider the following:
-
DMSO Quality: As mentioned, the quality of your DMSO is crucial. Moisture can significantly impact solubility.[2] Use fresh, anhydrous DMSO.
-
Concentration: While this compound is soluble in DMSO at concentrations up to 100 mg/mL, attempting to create solutions at much higher concentrations may be problematic.[2]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. Be careful not to overheat the solution.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Duration | Temperature | Additional Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Solid Powder | Long-term (months to years) | -20°C | Dry, dark |
| Stock Solution | Up to 1 month | -20°C | Aliquot to avoid freeze-thaw |
| Stock Solution | Up to 1 year | -80°C | Aliquot to avoid freeze-thaw |
Experimental Protocols
General Protocol for HPLC-Based Stability Assessment:
-
Preparation of Standards: Prepare a stock solution of this compound in fresh DMSO at a known concentration. Create a series of dilutions to generate a standard curve.
-
Forced Degradation Studies: To identify potential degradation products and the stability-indicating nature of the HPLC method, subject this compound solutions to stress conditions such as:
-
Acidic and basic hydrolysis (e.g., 0.1 N HCl, 0.1 N NaOH)
-
Oxidation (e.g., 3% H₂O₂)
-
Heat (e.g., 60°C)
-
Photolytic exposure (e.g., UV light)
-
-
HPLC Method:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the stressed samples and compare the chromatograms to the unstressed standard. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
-
-
Long-Term Stability Study:
-
Store aliquots of this compound under the recommended storage conditions (-20°C and -80°C for solutions).
-
At specified time points (e.g., 1, 3, 6, 12 months), analyze a sample by HPLC.
-
Quantify the amount of this compound remaining and observe any degradation peaks.
-
Visualizations
Caption: Simplified signaling pathway of FGFR and EGFR inhibited by this compound.
References
Validation & Comparative
A Comparative Analysis of FIIN-3 and FIIN-2: Next-Generation Covalent FGFR Inhibitors
In the landscape of targeted cancer therapy, the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) has been a significant area of research. Overcoming acquired resistance to first-generation inhibitors is a critical challenge. This guide provides a comparative analysis of FIIN-2 and FIIN-3, two next-generation irreversible covalent inhibitors designed to address this challenge, particularly for researchers, scientists, and drug development professionals.
Executive Summary
FIIN-2 and this compound are potent, selective, and irreversible pan-FGFR inhibitors that have demonstrated the ability to overcome resistance conferred by gatekeeper mutations in FGFR1 and FGFR2.[1] A key differentiator is this compound's unique dual-inhibitory action; due to its conformational flexibility, it can covalently target distinct cysteine residues in both FGFR and the Epidermal Growth Factor Receptor (EGFR), another key oncogenic driver.[1][2] FIIN-2, while a potent pan-FGFR inhibitor, exhibits only moderate activity against EGFR.[3] This distinction makes this compound a valuable tool for investigating cancers with potential co-activation of both FGFR and EGFR signaling pathways or as a strategy to counteract resistance mechanisms involving EGFR signaling.
Comparative Performance Data
The following tables summarize the in vitro potency of FIIN-2 and this compound against various wild-type and mutant kinases. This quantitative data highlights the distinct inhibitory profiles of the two compounds.
Table 1: Biochemical Inhibitory Activity (IC₅₀) of FIIN-2 and this compound Against Wild-Type Kinases
| Target | FIIN-2 IC₅₀ (nM) | This compound IC₅₀ (nM) |
| FGFR1 | 3.1[3] | 13.1 |
| FGFR2 | 4.3[3] | 21 |
| FGFR3 | 27[3] | 31.4 |
| FGFR4 | 45[3] | 35.3 |
| EGFR | 204[3] | Not Reported |
Table 2: Cellular Anti-proliferative Activity (EC₅₀) of FIIN-2 and this compound
| Cell Line / Target | FIIN-2 EC₅₀ (nM) | This compound EC₅₀ (nM) |
| Ba/F3 (FGFR1) | 1-93 (range)[3] | 1-41 (range) |
| Ba/F3 (FGFR2) | ~1[3] | 1-41 (range) |
| Ba/F3 (FGFR2 V564M Gatekeeper Mutant) | 58[3] | 64 |
| Ba/F3 (WT EGFR) | Not Reported | 43 |
| Ba/F3 (EGFR L858R Mutant) | >1800 | 17 |
| Ba/F3 (EGFR L858R/T790M Mutant) | Not Reported | 231 |
Mechanism of Action and Signaling Pathways
Both FIIN-2 and this compound are irreversible inhibitors that form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs. This covalent modification permanently inactivates the kinase, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the RAS-MAPK and PI3K-AKT pathways.
This compound's unique ability to also inhibit EGFR stems from the conformational flexibility of its reactive acrylamide (B121943) group, which allows it to target a distinct cysteine residue in EGFR's ATP-binding pocket.[1][2] This dual targeting is a significant feature, as it can simultaneously block two major oncogenic signaling cascades.
Caption: Signaling pathways inhibited by FIIN-2 and this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of FIIN-2 and this compound are described in the primary literature (Tan L, et al. PNAS. 2014). While access to the specific materials and methods of this publication is restricted, this section outlines the general methodologies typically employed for the comparative analysis of kinase inhibitors.
1. Biochemical Kinase Inhibition Assay (e.g., Z'-LYTE™ or ADP-Glo™)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.
-
Principle: Measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a specific substrate.
-
General Procedure:
-
Purified recombinant kinase (e.g., FGFR1, EGFR) is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of the test inhibitor (FIIN-2 or this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
A detection reagent is added to stop the reaction and generate a signal (luminescence or fluorescence) that is inversely proportional to the kinase activity.
-
The signal is read using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Proliferation Assay (e.g., Using Ba/F3 cells)
This assay determines the effect of the inhibitors on the proliferation of cells whose survival is dependent on the activity of a specific kinase.
-
Principle: Ba/F3 cells, a murine pro-B cell line, do not express endogenous FGFRs and will undergo apoptosis in the absence of IL-3. When stably transfected to express a specific kinase (e.g., FGFR2 or a drug-resistant mutant), their proliferation becomes dependent on the activity of that kinase.
-
General Procedure:
-
Engineered Ba/F3 cells are seeded into 96-well plates in a growth medium lacking IL-3.
-
Cells are treated with serial dilutions of the test inhibitor (FIIN-2 or this compound).
-
The plates are incubated for a period of 48-72 hours.
-
Cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP content) or by direct cell counting.
-
EC₅₀ values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
3. Cellular Target Engagement and Phosphorylation Assay (Western Blot)
This assay confirms that the inhibitor is hitting its intended target within the cell and inhibiting its signaling activity.
-
Principle: Measures the phosphorylation status of the target kinase and its downstream effectors. A potent inhibitor should reduce the level of phosphorylation.
-
General Procedure:
-
Cells expressing the target kinase are treated with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with the appropriate ligand (e.g., FGF2) to activate the signaling pathway.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-FGFR) and downstream proteins (e.g., p-ERK), as well as antibodies for the total protein levels as a loading control.
-
The bands are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
Caption: General experimental workflow for inhibitor comparison.
Conclusion
Both FIIN-2 and this compound are powerful next-generation covalent inhibitors capable of overcoming resistance to first-generation FGFR-targeted therapies. The choice between these two compounds will largely depend on the specific research question and the biological context being investigated. FIIN-2 serves as a potent and selective pan-FGFR tool. This compound, with its unprecedented dual inhibitory action against both FGFR and EGFR, offers a unique advantage for studying and potentially treating malignancies driven by both pathways or those that develop resistance through EGFR activation. The provided data and protocols offer a foundational guide for researchers to effectively utilize these compounds in their studies.
References
Comparative Analysis of FIIN-3 and AZD4547 for the Treatment of Resistant FGFR Mutants
A Guide for Researchers and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptors (FGFRs) has marked a significant advancement in oncology. FGFRs, a family of four receptor tyrosine kinases (FGFR1-4), are crucial regulators of cell proliferation, survival, and migration.[1][2][3] Genetic aberrations such as gene amplifications, mutations, and translocations can lead to dysregulated FGFR signaling, driving the growth of various cancers.[1][4] AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3, and has been evaluated in clinical trials.[5][6][7][8] However, as with many targeted therapies, acquired resistance is a major clinical challenge, often arising from secondary mutations in the FGFR kinase domain.[4][9][10] This guide provides a detailed comparison of AZD4547 with FIIN-3, a next-generation irreversible inhibitor designed to overcome specific resistance mechanisms.
Mechanism of Action: A Tale of Two Inhibition Strategies
AZD4547: This compound is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[6][7] It binds reversibly to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways like RAS-MAPK and PI3K-AKT.[6][11] Its efficacy is highly dependent on maintaining a strong binding affinity within this pocket.
This compound: In contrast, this compound is an irreversible inhibitor that targets FGFR1-4.[12][13] It also initially binds to the ATP pocket but then forms a covalent bond with a conserved cysteine residue.[3][14] This irreversible binding provides a more durable inhibition of the kinase, which is particularly advantageous against mutations that weaken the binding of reversible inhibitors.[14] Notably, this compound also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[12][15]
Quantitative Performance Against FGFR Variants
The emergence of resistance mutations, particularly at the "gatekeeper" residue within the ATP-binding pocket, can dramatically reduce the efficacy of reversible inhibitors. The tables below summarize the inhibitory activity of AZD4547 and this compound against wild-type (WT) and clinically relevant resistant FGFR mutants.
Table 1: Biochemical Inhibitory Activity (IC50) against Wild-Type FGFRs
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| AZD4547 | 0.2[6][16] | 2.5[6][16] | 1.8[6][16] | >1000 |
| This compound | 13.1[12][13] | 21[12][13] | 31.4[12][13] | 35.3[12][13] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.
Table 2: Cellular Activity (EC50/IC50) against Resistant FGFR Mutants
| Cell Line/Mutant | Inhibitor | Activity (nM) | Comments |
| Ba/F3 FGFR2 V564M | This compound | ~100-300 | Demonstrates potent inhibition of the gatekeeper mutant.[12] |
| KMS-11R (FGFR3 V555M) | AZD4547 | Resistant | The V555M gatekeeper mutation in FGFR3 confers cross-resistance to AZD4547.[5][17] |
| Ba/F3 FGFR1 V561M | AZD4547 | Resistant | While maintaining nM binding affinity in vitro, cells expressing this gatekeeper mutant show dramatic resistance.[9][10] |
| Ba/F3 FGFR-dependent | This compound | 1-93 | Effective against various FGFR-dependent cell lines, including those with mutations resistant to other inhibitors.[15] |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cellular assay, such as inhibiting cell proliferation.
Signaling Pathways and Resistance Mechanisms
Dysregulated FGFR signaling activates multiple downstream pathways critical for tumor growth and survival. Understanding how resistance mutations affect inhibitor action is key to developing effective next-generation therapies.
FGFR Signaling Cascade
The activation of FGFRs by their cognate fibroblast growth factors (FGFs) triggers receptor dimerization and trans-autophosphorylation. This initiates a cascade of downstream signaling through pathways including RAS/MAPK, PI3K/AKT, PLCγ, and STAT.
References
- 1. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer | MDPI [mdpi.com]
- 15. graylab.stanford.edu [graylab.stanford.edu]
- 16. apexbt.com [apexbt.com]
- 17. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity Profile of FIIN-3: A Comparative Guide
FIIN-3 is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases crucial in cell proliferation, differentiation, and migration.[1][2][3] It covalently binds within the ATP-binding pocket, effectively inhibiting both wild-type and certain drug-resistant mutant forms of FGFRs.[4] Notably, this compound also exhibits significant activity against the Epidermal Growth Factor Receptor (EGFR), classifying it as a dual FGFR/EGFR inhibitor.[2][5]
This guide provides a comprehensive comparison of this compound's selectivity profile against other FGFR inhibitors, supported by quantitative data and detailed experimental protocols.
This compound Potency and Selectivity Profile
This compound demonstrates potent inhibitory activity across the four members of the FGFR family. Its irreversible mechanism of action allows it to be effective against gatekeeper mutations that confer resistance to other inhibitors.[4] However, its potent inhibition of EGFR is a critical aspect of its selectivity profile that must be considered during experimental design and interpretation of results.[2]
Table 1: this compound Inhibitory Potency (IC50) Across FGFR Family and EGFR
| Target | IC50 (nM) |
| FGFR1 | 13.1[1][2][3] |
| FGFR2 | 21[1][2][3] |
| FGFR3 | 31.4[1][2][3] |
| FGFR4 | 35.3[1][2][3] |
| EGFR | 43[2][5] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the kinase activity in vitro.
Comparative Selectivity with Alternative FGFR Inhibitors
To contextualize the selectivity of this compound, it is useful to compare its activity with other well-characterized FGFR inhibitors. These alternatives range from pan-FGFR inhibitors with varying potency to compounds with greater selectivity for specific FGFR family members or other kinase families.
Table 2: Comparative IC50 Values of Various FGFR Inhibitors (nM)
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Other Notable Targets (IC50 nM) |
| This compound | 13.1 [1] | 21 [1] | 31.4 [1] | 35.3 [1] | EGFR (43) [2][5] |
| FIIN-2 | 3.09[1] | 4.3[1] | 27[1] | 45.3[1] | - |
| Infigratinib (BGJ398) | 0.9[1] | 1.4[1] | 1[1] | >40x selective vs FGFR4[1] | VEGFR2 (>40x selective)[1] |
| Pemigatinib | 0.4[1] | 0.5[1] | 1.2[1] | 30[1] | - |
| Zoligratinib | 9.3[1] | 7.6[1] | 22[1] | 290[1] | - |
| Dovitinib (TKI258) | 8[1] | - | 9[1] | - | FLT3 (1), c-Kit (2), VEGFR1-4 (8-13)[1] |
| Nintedanib | 69[1] | 37[1] | 108[1] | - | VEGFR1-3 (13-34), PDGFRα/β (59-65)[1] |
Kinome-Wide Selectivity Assessment
Beyond primary targets, a comprehensive understanding of an inhibitor's selectivity requires profiling against a broad panel of kinases. This "kinome scan" can reveal potential off-target effects that might lead to unexpected biological activities or toxicity.[6][7][8] Platforms like KINOMEscan® from DiscoverX (now part of Eurofins) quantify the binding of an inhibitor to hundreds of kinases.[9][10][11]
The selectivity of this compound has been quantified using the DiscoverX KINOMEscan platform, yielding selectivity scores (S-scores) that represent the fraction of kinases bound by the inhibitor at a given concentration. Lower S-scores indicate higher selectivity.
-
S(1) = 0.04 : At a concentration of 1 µM, this compound binds to 4% of the kinases in the panel.[5]
-
S(10) = 0.08 : At a concentration of 10 µM, this compound binds to 8% of the kinases in the panel.[5]
Experimental Protocols & Methodologies
Accurate determination of an inhibitor's selectivity profile relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in kinase inhibitor profiling.
In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a common method for determining the IC50 values of an inhibitor against a panel of purified kinases.[12]
1. Materials:
-
Purified recombinant kinases (panel of interest).
-
Specific peptide or protein substrates for each kinase.
-
Inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP solution.
-
Phosphocellulose filter plates.
-
Scintillation counter.
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold dilutions.[12]
-
Assay Plate Preparation: Add kinase reaction buffer to the wells of a 384-well plate.
-
Add Kinase: Dispense the appropriate amount of each specific kinase into designated wells.[14]
-
Add Inhibitor: Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinases.[12]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP should be near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.[12]
-
Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at room temperature.[14]
-
Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve.
Alternative Method: Differential Scanning Fluorimetry (DSF)
DSF is a rapid and cost-effective method for profiling kinase inhibitors that does not require an active enzyme or specific substrate.[15] It measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm can be used to quantify the binding affinity of an inhibitor.[15]
Visualizing Pathways and Workflows
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for an in vitro radiometric kinase inhibitor profiling assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Off-target effects of glycoprotein IIb/IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinome Analysis of FIIN-3: Profiling Selectivity and Off-Target Interactions
FIIN-3 is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has garnered significant interest in cancer research.[1][2] Its covalent mechanism of action and ability to overcome resistance conferred by "gatekeeper" mutations in FGFR1 and FGFR2 distinguish it from first-generation inhibitors.[3] A crucial aspect of characterizing any kinase inhibitor is understanding its selectivity across the entire human kinome. This guide provides a comparative analysis of this compound's kinome scan data, objectively assessing its performance against alternative FGFR inhibitors and detailing the experimental methodologies used for its evaluation.
This compound: Target Selectivity Profile
This compound demonstrates potent, low nanomolar inhibitory activity against all four members of the FGFR family.[1][2][4] Uniquely, due to the conformational flexibility of its reactive acrylamide (B121943) group, this compound also potently and covalently inhibits the Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutants.[1][3] This dual specificity is a key differentiator from other FGFR inhibitors. The inhibitory concentrations (IC₅₀) and cellular effective concentrations (EC₅₀) for its primary targets are summarized below.
| Target Kinase | Inhibitory Concentration (IC₅₀/EC₅₀, nM) | Notes |
| FGFR1 | 13.1 (IC₅₀) | Wild-Type |
| FGFR2 | 21 (IC₅₀) | Wild-Type |
| FGFR3 | 31.4 (IC₅₀) | Wild-Type |
| FGFR4 | 35.3 (IC₅₀) | Wild-Type |
| EGFR | 43 (EC₅₀) | Wild-Type |
| EGFR (L858R) | 17 (EC₅₀) | Activating Mutant |
| EGFR (L858R/T790M) | 231 (EC₅₀) | Resistant Mutant |
| FGFR2 (V564M) | 64 (EC₅₀) | Gatekeeper Mutant |
| Data sourced from multiple references.[1][2][4][5] |
Comparison with Alternative FGFR Inhibitors
The therapeutic utility of a kinase inhibitor is defined by its potency against the intended target and its lack of activity against other kinases, which can lead to off-target toxicity.[6][7][8] The following table compares the selectivity profile of this compound with other notable FGFR inhibitors, including both selective and multi-kinase agents.
| Inhibitor | FGFR1 (IC₅₀, nM) | FGFR2 (IC₅₀, nM) | FGFR3 (IC₅₀, nM) | FGFR4 (IC₅₀, nM) | Other Key Targets (IC₅₀, nM) | Mechanism |
| This compound | 13.1 | 21 | 31.4 | 35.3 | EGFR (43) | Irreversible |
| Infigratinib | 0.9 | 1.4 | 1 | >40 (selective vs FGFR1-3) | VEGFR2 (low activity) | Reversible |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - | Reversible |
| Futibatinib | 1.8 | 1.4 | 1.6 | 3.7 | - | Irreversible |
| AZD4547 | 0.2 | 2.5 | 1.8 | Weaker activity | VEGFR2 (low activity) | Reversible |
| Nintedanib | 69 | 37 | 108 | - | VEGFR1/2/3 (13-34), PDGFRα/β (59/65) | Reversible |
| Dovitinib | 8 | - | 9 | - | VEGFR1-4 (8-13), FLT3 (1), c-Kit (2) | Reversible |
| This table summarizes IC₅₀ values from cell-free assays.[4][9] |
This comparison illustrates that while inhibitors like Infigratinib and Pemigatinib show higher potency and selectivity for FGFR1-3, this compound possesses a unique profile that includes pan-FGFR inhibition and potent EGFR activity.[4][9] Multi-kinase inhibitors such as Nintedanib and Dovitinib have broader activity, which can be beneficial in some contexts but also increases the risk of off-target effects.[4][10]
Experimental Protocols & Methodologies
KINOMEscan® Competition Binding Assay
The selectivity of kinase inhibitors is commonly determined using competition binding assays. The KINOMEscan® platform, for instance, measures the interaction between a test compound and a panel of over 460 kinases.[11] The assay is ATP-independent, providing true thermodynamic dissociation constants (Kd) rather than IC₅₀ values, which can be influenced by ATP concentration.[11]
Methodology:
-
Assay Components: The core components are a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (e.g., this compound).[11]
-
Competition: The test compound is incubated with the DNA-tagged kinase. If the compound binds to the kinase's active site, it competes with and prevents the kinase from binding to the immobilized ligand.[11]
-
Separation & Quantification: The mixture is passed over a solid support (e.g., streptavidin beads) that captures the immobilized ligand. Kinases that are not bound to the test compound will be captured on the support, while those bound to the inhibitor will be washed away.[11]
-
Signal Detection: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[11]
-
Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control, or as a dissociation constant (Kd) calculated from a dose-response curve.[11]
FGFR Signaling Pathway and Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate.[12] This activation triggers downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[12] Aberrant FGFR signaling is a known driver in various cancers.[10] this compound and other inhibitors act by binding to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signal transduction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of glycoprotein IIb/IIIa receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Integrative Multi‐Omics Approaches Reveal Selectivity Profiles and Molecular Mechanisms of FIIN‐2, a Covalent FGFR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FIIN-3, an Irreversible FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, FIIN-3, with other notable FGFR inhibitors. The information presented herein is supported by crystallographic data, in vitro assays, and detailed experimental protocols to assist researchers in making informed decisions for their drug development and biomedical research endeavors.
Introduction to FGFR Inhibition and the Rise of Irreversible Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making FGFRs attractive therapeutic targets. While several reversible FGFR inhibitors have been developed, the emergence of acquired resistance, often through mutations in the kinase domain's gatekeeper residue, has necessitated the development of next-generation inhibitors.
This compound is a potent, irreversible inhibitor designed to overcome this resistance by forming a covalent bond with a cysteine residue within the ATP-binding pocket of FGFRs. This guide will delve into the crystallographic data of this compound bound to FGFR, compare its performance against other inhibitors, and provide detailed experimental methodologies.
Crystallography of this compound Bound to FGFR4
The co-crystal structure of this compound bound to the V550L mutant of the FGFR4 kinase domain has been resolved, providing critical insights into its binding mode and mechanism of action.
-
PDB ID: 4R6V
This structural data reveals that this compound covalently binds to a cysteine residue located in the ATP-binding pocket. This irreversible interaction is key to its potency and its ability to inhibit FGFRs, including those with gatekeeper mutations that confer resistance to reversible inhibitors.
Performance Comparison of FGFR Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of alternative FGFR inhibitors against the four FGFR isoforms and key gatekeeper mutations.
Table 1: In Vitro Inhibitory Activity (IC50, nM) Against Wild-Type FGFR Isoforms
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Binding Mode |
| This compound | 13.1 | 21 | 31.4 | 35.3 | Irreversible (Covalent) |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Reversible |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | Reversible |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | Reversible |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | Reversible |
| Rogaratinib | 11.2 | <1 | 18.5 | 201 | Reversible |
Table 2: Inhibitory Activity (IC50, nM) Against FGFR Gatekeeper Mutants
| Inhibitor | FGFR1 V561M | FGFR2 V564F | FGFR3 V555M |
| This compound | Data not available | Data not available | Data not available |
| Erdafitinib | Data not available | Data not available | Data not available |
| Pemigatinib | >1000 | >1000 | 148 |
| Infigratinib (BGJ398) | Data not available | Data not available | Data not available |
| AZD4547 | Resistant in cell-based assays | Data not available | Resistant |
| Rogaratinib | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical FGFR signaling pathway and a general workflow for evaluating FGFR inhibitors.
Caption: Canonical FGFR signaling pathways.
A Comparative Guide to the Efficacy of FIIN-3 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of FIIN-3, a third-generation irreversible fibroblast growth factor receptor (FGFR) inhibitor, against other prominent FGFR inhibitors across various cancer types. This compound has emerged as a significant compound in targeted cancer therapy due to its potent activity against both wild-type and drug-resistant mutant forms of FGFRs, as well as its unique dual-inhibitory action on the epidermal growth factor receptor (EGFR). This document synthesizes available preclinical data to offer an objective analysis of its performance, supported by detailed experimental methodologies.
Introduction to this compound: A Dual FGFR/EGFR Inhibitor
This compound is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs 1, 2, 3, and 4. This mechanism of action allows it to overcome resistance conferred by "gatekeeper" mutations in the FGFR kinase domain, a common limitation of first and second-generation FGFR inhibitors. Notably, this compound also exhibits potent inhibitory activity against EGFR, a key driver in several cancers. This dual specificity presents a potential advantage in treating tumors with complex signaling networks or those that develop resistance through activation of alternative pathways.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other clinically relevant FGFR inhibitors against various FGFR isoforms and in different cancer cell lines. This data provides a quantitative measure of their relative potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| This compound | 13.1 [1] | 21 [1] | 31.4 [1] | 35.3 [1] |
| Pemigatinib (B609903) | 0.4 | 0.5 | 1.2 | 30 |
| Erdafitinib (B607360) | 1.2 | 2.5 | 3.0 | - |
| Infigratinib (B612010) (BGJ398) | 0.9 | 1.4 | 1.0 | 60 |
Table 2: Anti-proliferative Activity in FGFR-Dependent Cancer Cell Lines (IC50, nM)
| Cell Line | Cancer Type | FGFR Alteration | This compound | Pemigatinib | Erdafitinib | Infigratinib |
| AN3 CA | Endometrial | FGFR2 N549K | - | - | IC50 values increase in resistant lines[2] | Cross-resistance observed[2] |
| KATO III | Gastric | FGFR2 Amplification | - | Potent inhibition[3] | - | Effective[4] |
| SNU-16 | Gastric | FGFR2 Amplification | - | - | Effective[5] | Effective[5] |
| RT-112 | Bladder | FGFR3-TACC3 Fusion | - | Effective[3] | - | Effective[6] |
| NCI-H1581 | Lung | FGFR1 Amplification | - | Effective[3] | - | - |
Note: Direct head-to-head IC50 values for this compound in these specific cell lines were not available in the searched literature. The table reflects the reported efficacy of other inhibitors in these models.
Efficacy in Specific Cancer Types
Gastric Cancer
FGFR2 amplification is a key oncogenic driver in a subset of gastric cancers. Studies have demonstrated that FGFR inhibitors can effectively suppress the growth of FGFR2-amplified gastric cancer cell lines such as KATO III and SNU-16.[3][4][5] While direct comparative data for this compound in these models is limited, its potent inhibition of FGFR2 suggests potential efficacy. Western blot analyses in gastric cancer cells have shown that FGFR inhibitors block the phosphorylation of FGFR and downstream signaling proteins like AKT and ERK, leading to cell cycle arrest and apoptosis.[7][8][9]
Cholangiocarcinoma
FGFR2 fusions are prevalent in intrahepatic cholangiocarcinoma, making it a prime target for FGFR-targeted therapies. Clinical trials with inhibitors like pemigatinib and infigratinib have shown meaningful clinical activity in patients with FGFR2 fusion-positive cholangiocarcinoma.[10][11] Given this compound's strong activity against FGFR2, it is a promising candidate for this disease. The development of resistance to first-line FGFR inhibitors in cholangiocarcinoma often involves secondary mutations in the FGFR2 kinase domain, a challenge that third-generation inhibitors like this compound are designed to address.[12]
Bladder Cancer
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by blocking the downstream signaling cascades initiated by FGFR activation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[5][7][13][14][15]
Caption: this compound inhibits FGFR signaling, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of FGFR inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
FGFR inhibitors (this compound, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[17]
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FGFR inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[17][18]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins following inhibitor treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
FGFR inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of FGFR inhibitors for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Capture the image and analyze the band intensities to determine the relative protein phosphorylation levels.
Conclusion
This compound demonstrates significant potential as a next-generation FGFR inhibitor, particularly in overcoming resistance to earlier-generation drugs. Its dual activity against EGFR may offer a broader therapeutic window in certain cancer contexts. Head-to-head preclinical studies with other approved FGFR inhibitors like erdafitinib and pemigatinib across a wider range of cancer models with specific FGFR alterations are warranted to fully elucidate its comparative efficacy and guide its clinical development. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncolines.com [oncolines.com]
- 3. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Pathway Inhibition in Gastric Cancer: The Golden Era of an Old Target? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. qedtx.com [qedtx.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Expression of PI3K/AKT pathway in gastric cancer and its blockade suppresses tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer | MDPI [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Third- or Later-Line Treatment With Infigratinib in Patients With Cholangiocarcinoma and FGFR2 Fusions - The ASCO Post [ascopost.com]
- 12. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synergistic Effects of FIIN-3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of the irreversible FGFR inhibitor, FIIN-3, when used in combination with other targeted therapies. We will explore the scientific rationale for these combinations, present supporting experimental data, and provide detailed methodologies for the key experiments cited.
This compound is a potent, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It was developed to overcome resistance to first-generation FGFR inhibitors, particularly those harboring gatekeeper mutations. Notably, this compound also exhibits inhibitory activity against the epidermal growth factor receptor (EGFR). This dual specificity presents a unique opportunity for synergistic combinations with drugs targeting parallel or downstream signaling pathways, aiming to enhance therapeutic efficacy and circumvent resistance mechanisms.
Synergistic Combinations with this compound
1. Dual Blockade of FGFR and MEK Pathways: this compound and Trametinib (B1684009)
Rationale: The FGFR signaling cascade predominantly activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving cell proliferation and survival. Inhibition of FGFR can lead to feedback activation of the MAPK pathway, mitigating the inhibitor's efficacy. Co-inhibition of both FGFR and MEK, a critical component of the MAPK pathway, can lead to a more profound and durable anti-tumor response.
Experimental Evidence: Studies have shown that the combination of an FGFR inhibitor, such as this compound, with a MEK inhibitor like trametinib effectively hinders the formation of drug-resistant colonies in FGFR-dependent cancer cell lines. Research on the combination of the FGFR inhibitor BGJ398 and the MEK inhibitor trametinib in FGFR2-amplified cancers has demonstrated significant synergistic activity both in vitro and in vivo[1][2].
2. Triple Combination Therapy: this compound, Osimertinib (B560133), and an AXL Inhibitor
Rationale: In EGFR-mutated non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors like osimertinib can emerge through the activation of bypass signaling pathways, including the AXL and FGFR pathways. A triple combination therapy that simultaneously targets EGFR, AXL, and FGFR has the potential to overcome this resistance and induce a more potent anti-tumor effect.
Experimental Evidence: A recent study investigating a triple combination of osimertinib, the AXL inhibitor ONO-7475, and the FGFR inhibitor BGJ398 in high-AXL-expressing, EGFR-mutated NSCLC cells demonstrated a significant increase in apoptosis and a marked reduction in cell viability compared to dual-agent therapies[3][4]. This suggests a powerful synergistic interaction that could be applicable to this compound, given its dual FGFR and EGFR inhibitory activity.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies evaluating the synergistic effects of FGFR inhibitors in combination with other targeted agents.
| Drug Combination | Cancer Type | Cell Line(s) | Key Findings | Reference |
| FGFR Inhibitor (BGJ398) + MEK Inhibitor (Trametinib) | Cancer of Unknown Primary (FGFR2-amplified) | CUP#55, CUP#96 | Synergistic and exceptionally active in vitro and in vivo. | [1][2] |
| EGFR Inhibitor (Osimertinib) + AXL Inhibitor (ONO-7475) + FGFR Inhibitor (BGJ398) | Non-Small Cell Lung Cancer (EGFR-mutated, high AXL) | Multiple NSCLC cell lines | Significantly increased apoptosis and reduced cell viability compared to dual therapy. Considerably suppressed tumor regrowth in xenograft models. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments used to assess drug synergy are provided below.
Cell Viability (MTS) Assay
This protocol outlines the steps for determining cell viability in response to single-agent and combination drug treatments using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound, Trametinib, Osimertinib, AXL inhibitor (e.g., ONO-7475)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of each drug (this compound, trametinib, etc.) and their combinations at various concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each drug and combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Colony Formation Assay
This assay assesses the long-term effect of drug treatments on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound, Trametinib, Osimertinib, AXL inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with 2 mL of complete culture medium.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of single drugs or combinations.
-
Incubate the plates for 10-14 days, replacing the drug-containing medium every 3-4 days.
-
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the experimental workflow for assessing drug synergy.
References
- 1. Synergic activity of FGFR2 and MEK inhibitors in the treatment of FGFR2-amplified cancers of unknown primary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Triple combination therapy comprising osimertinib, an AXL inhibitor, and an FGFR inhibitor improves the efficacy of EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent FGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with supporting experimental data. We delve into their performance against reversible inhibitors, their efficacy against resistance mutations, and the experimental methodologies used to evaluate them.
The aberrant activation of FGFR signaling pathways is a known driver in various cancers. While reversible FGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations necessitates the development of next-generation therapies. Covalent inhibitors, by forming an irreversible bond with their target, offer a promising strategy to achieve sustained target inhibition and overcome acquired resistance. This guide focuses on a head-to-head comparison of prominent covalent FGFR inhibitors, referencing key reversible inhibitors for context.
Mechanism of Covalent Inhibition
Covalent FGFR inhibitors typically target a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding leads to prolonged inhibition of downstream signaling pathways, a feature that distinguishes them from their reversible counterparts. Futibatinib (TAS-120) and PRN1371 are examples of pan-FGFR covalent inhibitors that have been evaluated in clinical trials.[1][2] FIIN-2 and FIIN-3 are other well-characterized covalent inhibitors that have demonstrated the ability to overcome common resistance mutations.[3]
In Vitro Efficacy: A Quantitative Comparison
The potency of FGFR inhibitors is typically determined by in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the FGFR protein by 50% (IC50). The following tables summarize the IC50 values for key covalent and reversible FGFR inhibitors against the four FGFR isoforms and common resistance mutations.
| Inhibitor (Binding Type) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Futibatinib (Covalent) | 1.8[4] | 1.4[4] | 1.6[4] | 3.7[4] |
| PRN1371 (Covalent) | 0.6[1] | 1.3[1] | 4.1[1] | 19.3[1] |
| FIIN-2 (Covalent) | 3.1[5] | 4.3[5] | 27[5] | 45[5] |
| This compound (Covalent) | 13.1[6] | 21[6] | 31.4[6] | 35.3[6] |
| Pemigatinib (Reversible) | 0.4[7] | 0.5[7] | 1.2[7] | 30[7] |
| Infigratinib (Reversible) | 0.9[8] | 1.4[8] | 1.0[8] | 60[8] |
| Erdafitinib (Reversible) | 1.2[9] | 2.5[9] | 3.0[9] | 5.7[9] |
| Table 1: In vitro kinase inhibitory activity (IC50) of covalent and reversible FGFR inhibitors against wild-type FGFR isoforms. |
A significant advantage of covalent inhibitors is their ability to maintain activity against mutations that confer resistance to reversible inhibitors. The "gatekeeper" mutation is a common mechanism of acquired resistance.
| Inhibitor | FGFR2 V564F | FGFR2 N550K | FGFR2 V565I/L | FGFR3 K650E |
| Futibatinib | - | 11.9 nM[10] | 50.6 nM (V565L)[10] | - |
| FIIN-2 | 58 nM[5] | - | - | - |
| Infigratinib | >300 nM[10] | - | >300 nM (V565I)[10] | 4.9 nM[11] |
| Erdafitinib | - | 45.6 nM[10] | 158.5 nM (V565L)[10] | - |
| Pemigatinib | - | 33.8 nM[10] | 95.0 nM (V565L)[10] | - |
| Table 2: In vitro inhibitory activity (IC50) against common FGFR resistance mutations. |
Kinase Selectivity
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects. Kinome scans are used to assess the selectivity of an inhibitor against a broad panel of kinases. Futibatinib, for instance, has demonstrated high selectivity for FGFR1-4, with only three non-FGFR kinases showing more than 50% inhibition at a concentration 50 times its IC50 for FGFR2/3.[10] PRN1371 also exhibits high selectivity, potently inhibiting only FGFR1-4 and CSF1R out of 251 kinases tested.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate FGFR inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
Protocol Outline:
-
Kinase Reaction: A reaction mixture containing the FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared in a multiwell plate. The inhibitor being tested is added at various concentrations.
-
Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal in the presence of this newly synthesized ATP.
-
Data Acquisition: The luminescence is measured using a luminometer. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity. IC50 values are calculated by plotting the kinase activity against the inhibitor concentration.
Cell-Based Proliferation Assay (CellTiter-Glo® Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[1]
Protocol Outline:
-
Cell Plating: Cancer cell lines with known FGFR alterations are seeded in multiwell plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the FGFR inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the inhibitor to exert its effect on cell proliferation.
-
Cell Lysis and ATP Measurement: A single reagent, CellTiter-Glo® Reagent, is added directly to the wells. This reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is read on a luminometer. The results are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI50 or IC50).
In Vivo Xenograft Models
Xenograft models are essential for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
Protocol Outline:
-
Cell Implantation: Human cancer cells with FGFR alterations are injected subcutaneously into immunocompromised mice.[14]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor (e.g., via oral gavage), while the control group receives a vehicle.[15]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a certain size or after a predefined treatment period. The tumor growth inhibition is calculated to assess the efficacy of the inhibitor.[16]
Confirmation of Covalent Binding (Mass Spectrometry)
Mass spectrometry is a definitive method to confirm the covalent binding of an inhibitor to its target protein.[17]
Protocol Outline:
-
Incubation: The purified FGFR protein is incubated with the covalent inhibitor.
-
Sample Preparation: The protein-inhibitor complex can be analyzed intact (top-down proteomics) or digested into smaller peptides using an enzyme like trypsin (bottom-up proteomics).
-
Mass Spectrometry Analysis: The mass of the intact protein or the digested peptides is measured using a mass spectrometer. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding. For bottom-up proteomics, the specific peptide containing the modified cysteine residue can be identified.[18]
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: FGFR Signaling Pathway and Point of Covalent Inhibition.
Caption: Experimental Workflow for Evaluating Covalent FGFR Inhibitors.
Conclusion
Covalent FGFR inhibitors represent a significant advancement in the targeted therapy of cancers with FGFR aberrations. Their ability to form an irreversible bond with the target kinase offers the potential for more durable target engagement and the ability to overcome key resistance mechanisms that limit the efficacy of reversible inhibitors. The data presented in this guide highlight the potent and selective nature of several covalent inhibitors, underscoring their promise as next-generation cancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate and compare these and other emerging FGFR inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. aacrjournals.org [aacrjournals.org]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Portico [access.portico.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. 3 steps for successful tumor xenograft analysis. | Revvity [revvity.com]
- 16. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Validating the Dual Inhibitory Effect of FIIN-3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual-inhibitor FIIN-3 with alternative compounds, supported by experimental data and detailed protocols for cellular validation. This compound is a potent, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR), offering a promising avenue for therapeutic intervention in cancers driven by these signaling pathways.
Comparative Analysis of Inhibitor Potency
The efficacy of this compound against its targets has been quantified and compared with other relevant kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and selected alternative inhibitors against various kinases.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Citation(s) |
| This compound | FGFR1 | 13.1 | 1-41 (WT) | [1][2][3] |
| FGFR2 | 21 | 64 (gatekeeper mutant) | [1] | |
| FGFR3 | 31.4 | - | [1][3] | |
| FGFR4 | 35.3 | - | [1][3] | |
| EGFR (WT) | 43 | 43 | [1][2] | |
| EGFR (L858R) | - | 17 | [1] | |
| EGFR (L858R/T790M) | - | 231 | [1] | |
| EGFR (vIII fusion) | - | 135 | [1] | |
| Futibatinib (TAS-120) | FGFR1 | 1.8 | - | |
| FGFR2 | 1.4 | - | ||
| FGFR3 | 1.6 | - | ||
| FGFR4 | 3.7 | - | ||
| PRN1371 | FGFR1 | 0.6 | - | |
| FGFR2 | 1.3 | - | ||
| FGFR3 | 4.1 | - | ||
| FGFR4 | 19.3 | - | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | - | |
| Aurora B | 396.5 | - | ||
| Danusertib (PHA-739358) | Aurora A | 13 | - | |
| Aurora B | 79 | - | ||
| Aurora C | 61 | - |
Experimental Validation Protocols
To validate the dual inhibitory effect of this compound in a cellular context, the following key experiments are recommended.
Western Blotting for Phosphorylated FGFR and EGFR
This protocol is designed to assess the inhibition of FGFR and EGFR autophosphorylation, a direct indicator of kinase activity, in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines with known FGFR or EGFR alterations (e.g., Ba/F3 cells engineered to express specific FGFR or EGFR variants) and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated FGFR (p-FGFR) and phosphorylated EGFR (p-EGFR). Use antibodies against total FGFR and total EGFR as loading controls.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each treatment condition.
Ba/F3 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on cells whose survival and growth are dependent on the activity of specific kinases.
Methodology:
-
Cell Culture: Culture Ba/F3 cells that have been engineered to express a specific FGFR or EGFR variant, rendering them interleukin-3 (IL-3) independent for proliferation.
-
Assay Setup: Seed the engineered Ba/F3 cells in a 96-well plate in IL-3-free medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the specific kinase).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified FGFR and EGFR kinases.
Methodology:
-
Reaction Setup: In a 96-well plate, combine a purified recombinant FGFR or EGFR kinase domain with a specific substrate and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To illustrate the cellular pathways affected by this compound and the experimental approach to its validation, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits both FGFR and EGFR signaling pathways.
Caption: Workflow for validating this compound's inhibitory effect in cells.
Caption: Logic of this compound's dual inhibition leading to anti-cancer effects.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of FIIN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of FIIN-3, a potent, selective, and irreversible next-generation covalent FGFR inhibitor. Adherence to correct disposal procedures is paramount for laboratory safety and environmental protection. This guide offers a step-by-step operational plan, grounded in standard laboratory safety practices, to assist in the safe handling and disposal of this compound.
I. Core Safety and Handling Protocols
While this compound is shipped as a non-hazardous chemical under ambient temperatures, it is designated for research use only and is not intended for human or veterinary applications.[1] Due to the absence of a specific Safety Data Sheet (SDS) detailing disposal protocols, it is imperative to handle this compound with caution, employing standard safety measures for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
II. Quantitative Data for this compound
For ease of reference and to ensure accurate handling, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C34H36Cl2N8O4[1] |
| Molecular Weight | 691.61 g/mol [1] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Storage (Short Term) | Dry, dark, and at 0 - 4°C (days to weeks)[1] |
| Storage (Long Term) | -20°C (months to years)[1] |
| Solubility | Soluble in DMSO (100 mg/mL)[2] |
| CAS Number | 1637735-84-2[1] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to align with general best practices for chemical waste management.
A. Waste Identification and Segregation:
-
Identify: Clearly label all waste containers with "this compound" and its chemical formula.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
B. Disposal of Solid this compound Waste:
-
Containerization: Place solid this compound waste into a designated, sealable, and clearly labeled container for solid chemical waste.
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, pending collection.
C. Disposal of this compound Solutions (e.g., in DMSO):
-
Containerization: Transfer solutions containing this compound into a sealed, leak-proof, and clearly labeled container designated for hazardous chemical waste.
-
Solvent Consideration: The disposal route will be determined by the solvent used. Ensure the waste container is compatible with the solvent (e.g., DMSO).
-
Storage: Store the liquid waste container in secondary containment to prevent spills and in a designated hazardous waste accumulation area.
D. Decontamination of Labware:
-
Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., the solvent used to prepare the this compound solution).
-
Rinsate Collection: Collect the rinsate as hazardous waste in the designated liquid waste container.
-
Final Cleaning: After decontamination, wash the labware with soap and water.
E. Final Disposal:
-
Consult EHS: Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste. They will provide specific instructions based on local, state, and federal regulations.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, as required by your institution.
IV. Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
It is imperative to note that while this guide provides a comprehensive overview based on available data, all laboratory waste disposal must comply with the specific regulations of your institution and local authorities. Always consult your organization's EHS department for definitive guidance.
References
Personal protective equipment for handling FIIN-3
IMMEDIATE ACTION REQUIRED: This document provides critical safety and logistical information for handling the potent and selective irreversible FGFR inhibitor, FIIN-3. All personnel must review this guide before handling the compound. While this guide is comprehensive, it is not a substitute for the official Safety Data Sheet (SDS) which should be obtained from your supplier.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active compound. Due to the lack of a publicly available, specific Safety Data Sheet (SDS), it must be handled as a potentially hazardous substance. The following PPE is mandatory for all procedures involving this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. |
| - Gloves: Double-gloving with nitrile gloves is required. Change immediately if contaminated. | |
| - Eye Protection: Chemical splash goggles. | |
| - Lab Coat: Disposable or dedicated lab coat. | |
| - Ventilation: Certified chemical fume hood or powder containment hood. | |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. |
| - Eye Protection: Chemical splash goggles or a face shield. | |
| - Lab Coat: Standard laboratory coat. | |
| - Ventilation: Chemical fume hood. | |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. |
| - Eye Protection: Safety glasses with side shields. | |
| - Lab Coat: Standard laboratory coat. | |
| - Containment: Class II biological safety cabinet. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound [1][2]
| Property | Value |
| Chemical Formula | C₃₄H₃₆Cl₂N₈O₄ |
| Molecular Weight | 691.61 g/mol [2] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in DMSO; sparingly soluble in methanol (B129727) and acetonitrile.[1] |
| Storage (Solid) | Store at -20°C for long-term (months to years). May be stored at 0-4°C for short-term (days to weeks). Keep dry and in the dark.[2] |
| Storage (In Solution) | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential to minimize exposure and ensure the integrity of experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before handling the compound, ensure you are in a designated area equipped with a certified chemical fume hood. Don all required PPE as specified in Table 1 for "Solution Preparation and Handling."
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance inside the chemical fume hood. Carefully transfer the desired amount of this compound powder to the tube.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled, light-protecting tubes. Store at -20°C or -80°C.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Segregate waste streams at the point of generation to ensure proper disposal.
Table 3: this compound Waste Disposal Plan
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | - Dispose of as hazardous chemical waste. - Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | - Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions Containing this compound | - Collect in a sealed, properly labeled, and leak-proof hazardous waste container. |
Decontamination Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a laboratory cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spill Response Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
